N2-Methyl-L-arginine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c1-10-5(6(12)13)3-2-4-11-7(8)9/h5,10H,2-4H2,1H3,(H,12,13)(H4,8,9,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWVQPHTOUKMDI-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179499 | |
| Record name | Arginine, N2-methyl-, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2480-28-6 | |
| Record name | N2-Methyl-L-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginine, N2-methyl-, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-METHYL-L-ARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RBJ4ZE9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N2-Methyl-L-arginine: A Precision Tool for Selective L-Arginine Uptake Inhibition
This guide provides an in-depth technical analysis of N2-Methyl-L-arginine , a specialized biochemical tool used to selectively inhibit the lysosomal transport of L-arginine.
Technical Guide & Experimental Protocols [1]
Executive Summary & Core Distinction
In the field of arginine metabolism and transport, precision is paramount. Researchers frequently confuse This compound with its structural isomer, NG-monomethyl-L-arginine (L-NMMA) . This distinction is critical for experimental integrity:
-
This compound (CAS 2480-28-6): A selective inhibitor of System c (lysosomal cationic amino acid transport).[2][3] It acts as a competitive inhibitor of L-arginine uptake into lysosomes but has significantly lower affinity for plasma membrane transporters (System y+).
-
NG-monomethyl-L-arginine (L-NMMA): A potent inhibitor of Nitric Oxide Synthase (NOS) and a substrate for plasma membrane transporters (CAT-1/2).
Target Audience Utility: This compound is the gold standard for isolating and studying lysosomal arginine flux without confounding variables from cytosolic NOS inhibition or plasma membrane starvation.
Chemical Mechanism & Selectivity Profile[4][5]
Structural Basis of Selectivity
The methylation of the
-
Transporter Recognition: The lysosomal transporter System c tolerates the N2-methyl modification, allowing the molecule to bind and compete with L-arginine.
-
Exclusion: The plasma membrane transporter System y+ (CAT family) and the enzyme NOS strictly require a free
-amino group for optimal binding and catalysis. Consequently, this compound is largely excluded from these pathways, granting it high selectivity.
Kinetic Parameters
-
Target: Lysosomal Amino Acid Transporter System c.
-
Inhibitory Constant (
): .[1][2][6][7]-
Note: The relatively high
necessitates the use of millimolar concentrations in assays to achieve saturation, unlike the nanomolar/micromolar range used for NOS inhibitors.
-
Pathway Visualization
The following diagram illustrates the differential routing of Arginine analogs, highlighting the selectivity of this compound.
Caption: Differential selectivity of this compound (System c) vs. L-NMMA (NOS/System y+).
Experimental Protocols
Protocol Design: Lysosomal Transport Assay
This protocol measures the specific uptake of radiolabeled L-arginine into isolated lysosomes or fibroblast lysosomal compartments, using this compound to define the non-specific background or to characterize System c activity.
Reagents Required:
-
Tracer: L-[
H]Arginine (Specific Activity > 40 Ci/mmol). -
Inhibitor: this compound (dissolved in PBS, pH 7.4).
-
Cell Line: Human Fibroblasts (e.g., GM00010) or isolated rat liver lysosomes.
-
Wash Buffer: PBS containing 10 mM unlabeled L-arginine (to clear surface-bound tracer).
Step-by-Step Methodology
Phase 1: Preparation of Lysosomal Fraction (if using isolated organelles)
-
Homogenize cells/tissue in 0.25 M sucrose buffer.
-
Centrifuge at 600
g (10 min) to remove nuclei. -
Centrifuge supernatant at 20,000
g (20 min) to pellet lysosomes/mitochondria. -
Resuspend pellet in uptake buffer (pH 7.0 MOPS/Sucrose).
Phase 2: Zero-Trans Uptake Assay
-
Equilibration: Pre-warm 100
L aliquots of lysosomal suspension to 37°C. -
Initiation: Add 100
L of reaction mix containing:-
0.1
Ci L-[ H]Arginine. -
Variable concentrations of unlabeled L-arginine (0.01 – 10 mM) for kinetics.
-
Experimental Group: Buffer only.
-
Inhibitor Group: 5.0 mM this compound (10x
to ensure blockade).
-
-
Incubation: Incubate for exactly 30 seconds (linear phase of uptake).
-
Termination: Rapidly filter through 0.45
m nitrocellulose filters or add ice-cold stop buffer containing 10 mM unlabeled arginine. -
Quantification: Wash filters 3x with cold buffer. Dissolve filters in scintillation fluid and count via Liquid Scintillation Counter (LSC).
Data Analysis & Validation
To validate System c inhibition, calculate the Specific Uptake :
Self-Validating Checkpoint:
-
If this compound inhibits uptake by >80% at 5 mM, the transport is mediated by System c.
-
If inhibition is <20%, the transport is likely mediated by a mitochondrial or non-specific contaminant.
Quantitative Data Summary
The following table summarizes the inhibitory constants (
| Compound | Target: System c (Lysosomal) | Target: System y+ (Plasma Membrane) | Target: NOS (Enzyme) |
| This compound | Non-inhibitory / Very Low Affinity | Non-inhibitory | |
| L-NMMA (NG-Methyl) | Weak Substrate | ||
| L-Lysine | Competitive Inhibitor | Competitive Inhibitor | None |
| L-Homoarginine | Substrate | Substrate | Weak Substrate |
Data derived from Pisoni et al. (1987) and subsequent validation studies.
Workflow Visualization: Assay Logic
This flowchart guides the researcher through the decision-making process when characterizing arginine transport.
Caption: Decision logic for selecting the correct arginine uptake inhibitor.
References
-
Pisoni, R. L., et al. (1987). "Important differences in cationic amino acid transport by lysosomal system c and system y+ of the human fibroblast."[1][2] Journal of Biological Chemistry.
-
Bio-Techne / Tocris. "this compound Product Information & Biological Activity." Tocris Bioscience.
-
MedChemExpress. "this compound Datasheet and Selectivity Profile." MedChemExpress.
-
InvivoChem. "this compound: Selective L-arginine uptake inhibitor." InvivoChem Catalog.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genecards.org [genecards.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Agmatine sulfate | CAS:2482-00-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound | CAS:2480-28-6 | Lysosomal system c L-arginine uptake inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. InvivoChem [invivochem.com]
The Methylarginine Architecture: From Biochemical Discovery to Therapeutic Targeting
Executive Summary
Methylated arginines are not merely metabolic byproducts; they are critical post-translational modifications (PTMs) that govern signal transduction, gene expression, and vascular homeostasis. This guide synthesizes the historical discovery of these molecules with modern analytical rigor. We trace the trajectory from the foundational work of Paik and Kim to the identification of Asymmetric Dimethylarginine (ADMA) as an endogenous nitric oxide synthase (NOS) inhibitor. Furthermore, we provide a validated LC-MS/MS protocol for distinguishing isobaric methylarginines, addressing the common pitfalls of immunoassay-based detection.
The Biochemical Foundation: Discovery & Mechanism
The Era of Identification (1960s–1980s)
The existence of methylated arginines was first rigorously documented in the late 1960s. While lysine methylation was already known, Woon Ki Paik and Sangduk Kim at the Fels Research Institute were pivotal in identifying methylated arginine residues in histones and subsequently in urine.
-
1967-1968: Paik and Kim isolated and characterized
-dimethylarginine (asymmetric, ADMA) and -dimethylarginine (symmetric, SDMA) from protein hydrolysates. -
Key Insight: They established that these modifications occur post-translationally, utilizing S-adenosylmethionine (SAM) as the methyl donor.[1]
The PRMT Enzymatic Families
The enzymes responsible, Protein Arginine Methyltransferases (PRMTs), are classified based on the specific methylation pattern they catalyze on the guanidino group of arginine.[1][2][3][4][5]
| Enzyme Class | Catalytic Product | Primary Enzymes | Biological Function |
| Type I | MMA, ADMA | PRMT1, PRMT3, PRMT4 (CARM1), PRMT6 | Signal transduction, gene activation, DNA repair. PRMT1 accounts for ~85% of ADMA. |
| Type II | MMA, SDMA | PRMT5, PRMT9 | RNA splicing (spliceosome assembly), gene repression. |
| Type III | MMA (only) | PRMT7 | Histone regulation. |
Technical Note: All PRMTs generate Monomethylarginine (MMA) as an intermediate.[5] The distinction lies in the second methyl transfer: Type I places it on the same nitrogen (asymmetric), while Type II places it on the opposite nitrogen (symmetric).
The Signaling Nexus: ADMA and Nitric Oxide
The field shifted from biochemistry to physiology in 1992 , when Patrick Vallance and colleagues published their landmark paper in The Lancet. They proposed that ADMA is an endogenous inhibitor of Nitric Oxide Synthase (NOS).
The ADMA-NO Axis
Nitric Oxide (NO) is a potent vasodilator. ADMA competes with L-Arginine for the active site of NOS.
-
Mechanism: ADMA is structurally similar to L-Arginine but cannot be oxidized to NO. It acts as a competitive inhibitor.
-
Clearance: Unlike SDMA, which is primarily renally excreted, ADMA is actively metabolized by Dimethylarginine Dimethylaminohydrolase (DDAH) into Citrulline and Dimethylamine.
Clinical Implication: In Chronic Kidney Disease (CKD) and cardiovascular disease, DDAH activity is often impaired (due to oxidative stress), leading to ADMA accumulation, NOS inhibition, and endothelial dysfunction.
Analytical Evolution: Methodology & Protocols
The Specificity Challenge
Historically, immunoassays (ELISA) were used for ADMA detection. However, ADMA and SDMA are isobaric (same mass: 202.26 Da) and structurally nearly identical. Antibodies frequently cross-react, leading to overestimation of ADMA levels by up to 20%.
Current Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only method capable of reliable separation based on retention time and specific fragmentation patterns.
Validated LC-MS/MS Protocol
Target Audience: Analytical Chemists & Core Facility Managers
Objective: Simultaneous quantification of L-Arginine, ADMA, and SDMA in human plasma.
Reagents & Standards
-
Internal Standards (IS):
-Arginine, -ADMA. -
Mobile Phase A: 0.1% Formic acid in Water (volatile buffer for ionization).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters BEH Amide) is preferred over C18 due to the high polarity of arginine metabolites.
Step-by-Step Workflow
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma into a 1.5 mL tube.
-
Add 150 µL of Methanol containing Internal Standards (IS).
-
Rationale: Methanol precipitates plasma proteins (albumin/globulins) which would clog the column, while solubilizing the polar metabolites.
-
Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.
-
-
Supernatant Transfer:
-
Transfer 100 µL of supernatant to a glass vial with insert.
-
Critical: Evaporate to dryness under Nitrogen stream (if sensitivity enhancement is needed) and reconstitute in Mobile Phase A, OR inject directly if sensitivity is sufficient.
-
-
LC Separation (HILIC Mode):
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 85% B (high organic) to retain polar compounds. Ramp down to 50% B over 5 mins.
-
Separation: ADMA and SDMA must be baseline separated chromatographically as they share the major parent ion (203 m/z).
-
-
MS/MS Detection (MRM Mode):
-
Operate in Positive Electrospray Ionization (+ESI).
-
Transitions:
-
ADMA: 203.2
46.1 (Dimethylamine fragment) -
SDMA: 203.2
172.1 (Loss of methylamine) -
Note: The fragmentation pattern is the key differentiator if chromatographic separation is partial.
-
-
Therapeutic Frontiers: Targeting PRMTs
The discovery that PRMT upregulation drives oncogenesis (e.g., PRMT5 in lymphoma, PRMT1 in breast cancer) has birthed a new class of drugs: PRMT Inhibitors .
-
Mechanism: These small molecules bind to the SAM-binding pocket of the PRMT enzyme, preventing methyl transfer.
-
Current Status: Several candidates (e.g., GSK3326595 for PRMT5) are in clinical trials. The challenge remains selectivity—inhibiting the cancer-driving PRMT without disrupting global arginine methylation required for normal RNA splicing.
References
-
Paik, W. K., & Kim, S. (1968). Protein Methylase I. Purification and properties of the enzyme. Journal of Biological Chemistry, 243(9), 2108–2114. Link
-
Vallance, P., Leone, A., Calver, A., Collier, J., & Moncada, S. (1992).[6] Accumulation of an endogenous inhibitor of nitric oxide synthesis in chronic renal failure. The Lancet, 339(8793), 572–575.[6] Link
-
Bedford, M. T., & Clarke, S. G. (2009). Protein arginine methylation in mammals: who, what, and why. Molecular Cell, 33(1), 1–13. Link
-
Leiper, J., et al. (1999). Disruption of methylarginine metabolism impairs vascular homeostasis. Nature Medicine, 13, 198–203. Link
-
Teerlink, T. (2005). ADMA metabolism and clearance.[7] Vascular Medicine, 10(1_suppl), S73–S81. Link
-
Martens-Lobenhoffer, J., & Bode-Böger, S. M. (2006). Fast and efficient determination of arginine, symmetric dimethylarginine, and asymmetric dimethylarginine in liquid biological samples by HILIC-MS/MS. Journal of Chromatography B, 855(2), 271-275. Link
Sources
- 1. Protein arginine methyltransferases: insights into the enzyme structure and mechanism at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protein arginine methyltransferase family: an update about function, new perspectives and the physiological role in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type I Arginine Methyltransferases PRMT1 and PRMT-3 Act Distributively - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Arginine Methyltransferases: from Unicellular Eukaryotes to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Accumulation of an endogenous inhibitor of nitric oxide synthesis in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelial nitric oxide in humans in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the metabolic pathway of N2-Methyl-L-arginine
An In-Depth Technical Guide to the Metabolic Pathway of N2-Methyl-L-arginine
Abstract
This compound, more commonly known as NG-monomethyl-L-arginine (L-NMMA), is a naturally occurring, methylated derivative of the amino acid L-arginine. It is a critical molecule at the intersection of protein metabolism and cellular signaling. Generated through the post-translational modification of proteins and subsequent proteolysis, L-NMMA is primarily recognized as a potent endogenous inhibitor of all nitric oxide synthase (NOS) isoforms. By competing with L-arginine for the NOS active site, L-NMMA directly modulates the production of nitric oxide (NO), a pleiotropic signaling molecule essential for vasodilation, neurotransmission, and immune responses. The catabolism of L-NMMA is principally governed by the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which hydrolyzes it to L-citrulline and methylamine, thereby regulating its bioavailability and influence on NO synthesis. Dysregulation of the L-NMMA metabolic pathway is implicated in a variety of pathological conditions, including cardiovascular and inflammatory diseases, making it a subject of intense research and a potential target for therapeutic intervention. This guide provides a comprehensive overview of the synthesis, degradation, and physiological impact of L-NMMA, complete with detailed experimental protocols for its study.
The Landscape of Methylarginines: A Shared Origin
L-arginine is a versatile amino acid serving as a precursor for the synthesis of proteins, nitric oxide, urea, polyamines, and creatine.[1][2] Its metabolic fate is tightly regulated. A key regulatory mechanism involves the post-translational methylation of arginine residues within proteins, catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs).[3] This process does not produce free methylated arginines directly. Instead, when these methylated proteins undergo degradation (proteolysis), the free methylated amino acids are released into the cytoplasm.[3]
The primary methylated arginines of physiological significance are:
-
NG-Monomethyl-L-arginine (L-NMMA): The focus of this guide.
-
Asymmetric Dimethylarginine (ADMA): A structural analogue of L-NMMA and also a potent inhibitor of NOS.[4][5]
-
Symmetric Dimethylarginine (SDMA): Does not directly inhibit NOS but can interfere with the cellular uptake of L-arginine, indirectly affecting NO production.[4][6]
While all three originate from a similar process, their metabolic fates and biological functions diverge, creating a complex regulatory network that fine-tunes L-arginine availability and NO signaling.
The Core Metabolic Pathway of L-NMMA
The lifecycle of L-NMMA can be understood through its two major phases: anabolism (synthesis) and catabolism (degradation).
Anabolism: The Birth of L-NMMA
The synthesis of L-NMMA is an indirect, multi-step process intricately linked to protein metabolism.
-
Protein Arginine Methylation: PRMT enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino group of arginine residues on substrate proteins. This creates protein-bound NG-monomethyl-L-arginine.
-
Proteolysis: Cellular protein turnover, mediated by proteasomes and other proteases, degrades these methylated proteins.
-
Release of Free L-NMMA: The breakdown of the polypeptide backbone releases free L-NMMA into the cytosol, where it can then exert its biological effects.
Mechanism of Action and Physiological Ramifications
The metabolic significance of L-NMMA is defined by its powerful inhibitory actions on two key cellular processes: nitric oxide synthesis and L-arginine transport.
Potent Inhibition of Nitric Oxide Synthase (NOS)
L-NMMA is a well-characterized inhibitor of all three NOS isoforms (nNOS, eNOS, iNOS). Its inhibitory action is multifaceted:
-
Competitive Inhibition: L-NMMA competes directly with the substrate L-arginine for binding to the active site of NOS. [7]* Mechanism-Based Inactivation: L-NMMA also acts as a mechanism-based inhibitor or "suicide substrate." [7][8]The enzyme begins to process L-NMMA as if it were L-arginine, but this leads to a chemical modification that irreversibly inactivates the enzyme. [8]This dual-action makes L-NMMA a particularly effective inhibitor.
The reduction in NO synthesis has profound physiological consequences, as NO is a critical mediator of:
-
Vasodilation: Reduced NO leads to vasoconstriction and increased blood pressure. [9]* Neurotransmission: NO acts as a neurotransmitter in the central and peripheral nervous systems. [10]* Immune Response: NO is produced by macrophages to kill pathogens. [10][11]
Interference with L-Arginine Transport
In addition to inhibiting NOS, L-NMMA can also inhibit the cellular uptake of L-arginine. It acts as a selective inhibitor of cationic amino acid transporters (CATs), particularly system y+, which are responsible for transporting L-arginine across the cell membrane. [3][12]This reduces the intracellular pool of L-arginine available to NOS, further contributing to the suppression of NO synthesis.
| Compound | Reported Inhibitory Action | Ki Value (approx.) | Reference |
| L-NMMA | NOS Mechanism-Based Inactivator | KI = 2.7 µM | [8] |
| L-NMMA | NOS Competitive Inhibitor | Ki = 6.2 µM | [7] |
| L-NMMA | L-Arginine Uptake Inhibitor (System y+) | Ki = 500 µM | [13] |
Methodologies for Interrogating the L-NMMA Pathway
Studying the metabolism and function of L-NMMA requires robust and validated experimental protocols. As a senior application scientist, the emphasis is on causality and self-validating systems.
Protocol: Quantification of L-NMMA by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection after pre-column derivatization provides a sensitive and specific method for quantifying L-NMMA in biological samples. The separation is based on the physicochemical properties of the analyte, and the derivatization step imparts a fluorescent tag for detection.
Step-by-Step Methodology:
-
Sample Preparation (e.g., Plasma):
-
To 100 µL of plasma, add 10 µL of an internal standard (e.g., monomethyl-D-arginine) to account for extraction variability.
-
Deproteinize the sample by adding 200 µL of ice-cold methanol. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in 50 µL of mobile phase A. This is the sample ready for derivatization.
-
-
Derivatization:
-
To the 50 µL of reconstituted sample, add 50 µL of o-phthaldialdehyde (OPA) reagent containing 3-mercaptopropionic acid.
-
Incubate for exactly 2 minutes at room temperature in the dark. The timing is critical for consistent derivatization efficiency.
-
Inject a defined volume (e.g., 20 µL) onto the HPLC system immediately.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Sodium phosphate buffer (e.g., 50 mM, pH 6.8) with 10% methanol.
-
Mobile Phase B: 100% Methanol.
-
Gradient: Start at 10% B, ramp to 50% B over 20 minutes, then wash with 95% B and re-equilibrate. The gradient must be optimized to resolve L-NMMA from L-arginine, ADMA, and SDMA.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector set to excitation at 340 nm and emission at 455 nm.
-
-
Data Analysis & Validation:
-
Standard Curve: Prepare a standard curve using known concentrations of L-NMMA (0.1 to 10 µM) treated with the same preparation and derivatization steps.
-
Quantification: Calculate the concentration of L-NMMA in the sample by comparing its peak area (normalized to the internal standard) against the standard curve.
-
Self-Validation: The protocol is validated by the consistent retention time of the L-NMMA peak compared to a pure standard and the linear response of the standard curve (R² > 0.99). The internal standard corrects for any sample-to-sample variation in extraction efficiency.
-
Protocol: DDAH Activity Assay
Principle: This colorimetric assay measures the amount of L-citrulline produced from the DDAH-catalyzed hydrolysis of L-NMMA. L-citrulline is quantified using a chemical reaction (e.g., with diacetyl monoxime) that produces a colored product, which can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Enzyme Source Preparation:
-
Homogenize tissue or lyse cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to obtain a clear lysate (supernatant).
-
Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
-
Enzymatic Reaction:
-
Set up reactions in microcentrifuge tubes. For each sample, prepare a corresponding control.
-
Test Reaction: 50 µL lysate, 40 µL reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4), 10 µL L-NMMA substrate (e.g., 10 mM stock, for a final concentration of 1 mM).
-
Control Reaction (No Substrate): 50 µL lysate, 50 µL reaction buffer. This accounts for any endogenous citrulline in the lysate.
-
Boiled Enzyme Control: Use lysate that has been boiled for 10 minutes. This confirms the observed activity is enzymatic.
-
-
Incubate all tubes at 37°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding 100 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifuge at 14,000 x g for 5 minutes. The supernatant contains the L-citrulline product.
-
-
Colorimetric Detection of L-Citrulline:
-
Transfer 100 µL of the deproteinized supernatant to a new tube.
-
Add 400 µL of a color reagent mixture (e.g., containing diacetyl monoxime and thiosemicarbazide in an acid solution).
-
Incubate at 95°C for 15 minutes to allow color development.
-
Cool tubes to room temperature and read the absorbance at 530 nm using a spectrophotometer or plate reader.
-
-
Data Analysis & Validation:
-
Standard Curve: Prepare a standard curve using known concentrations of L-citrulline (e.g., 0 to 200 µM).
-
Calculation: Subtract the absorbance of the "No Substrate" control from the "Test Reaction". Calculate the concentration of citrulline produced using the standard curve.
-
Activity Expression: Express DDAH activity as nmol of citrulline produced per minute per mg of total protein.
-
Trustworthiness: The system is self-validating through the use of the "No Substrate" and "Boiled Enzyme" controls. A lack of signal in these controls confirms that the measured citrulline is the specific result of DDAH activity on the provided L-NMMA substrate.
-
Relevance to Disease and Drug Development
The L-NMMA metabolic pathway is a critical regulator of NO bioavailability. Consequently, its dysregulation is a key factor in pathologies characterized by endothelial dysfunction.
-
Cardiovascular Disease: Elevated levels of L-NMMA and ADMA are found in patients with hypertension, atherosclerosis, and heart failure. [4]By inhibiting eNOS, they reduce the production of vasodilatory NO, contributing to vascular pathology.
-
Inflammatory Conditions: In chronic inflammation, the expression and activity of DDAH can be altered, leading to an accumulation of methylarginines that can exacerbate inflammatory damage. [14] This makes the DDAH enzyme an attractive therapeutic target.
-
DDAH Upregulation: Strategies to increase DDAH activity or expression could lower L-NMMA/ADMA levels, increase NO production, and potentially treat cardiovascular diseases.
-
DDAH Inhibition: Conversely, in diseases where excess NO production is detrimental, such as in certain cancers where NO promotes angiogenesis, inhibiting DDAH could be a viable anti-cancer strategy. [15]Developing isoform-specific DDAH inhibitors is an active area of research to achieve targeted therapeutic effects.
Conclusion
This compound is far more than a simple metabolic byproduct. It is a potent, endogenously produced signaling molecule that sits at a crucial control point of the L-arginine/NO pathway. Its synthesis via protein methylation and proteolysis, and its degradation by DDAH, form a tightly regulated metabolic axis that dictates the availability of nitric oxide. Understanding this pathway in depth—from the kinetics of its enzymatic control to its ultimate physiological impact—is essential for researchers and clinicians. The methodologies described herein provide a framework for accurately probing this system, paving the way for novel diagnostic and therapeutic strategies targeting the wide array of diseases linked to NO dysregulation.
References
- Ngo, S., Mi, J.D., Henderson, R., McCombe, P.A., & Steyn, F. (2021). Differences of Transport Activity of Arginine and Regulation on Neuronal Nitric Oxide Synthase and Oxidative Stress in Amyotrophic Lateral Sclerosis Model Cell Lines.
-
Matei, C., et al. (2022). Methylarginine Levels in Chronic Inflammatory Skin Diseases—The Role of L-Arginine/Nitric Oxide Pathway. MDPI. [Link]
-
Pai, B., et al. (2022). Clinical and Physiological Significance of L-Arginine Methabolism. Encyclopedia.pub. [Link]
-
Matei, C., et al. (2022). Methylarginine Levels in Chronic Inflammatory Skin Diseases-The Role of L-Arginine/Nitric Oxide Pathway. PubMed. [Link]
-
Pufahl, R. A., et al. (1995). NG-methyl-L-arginine functions as an alternate substrate and mechanism-based inhibitor of nitric oxide synthase. PubMed. [Link]
-
Tăuțan, F., et al. (2024). L-Arginine and Nitric Oxide in Vascular Regulation—Experimental Findings in the Context of Blood Donation. MDPI. [Link]
-
Do, H., et al. (2020). Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development. National Institutes of Health. [Link]
-
Wu, G., et al. (2009). Arginine metabolism and nutrition in growth, health and disease. National Institutes of Health. [Link]
-
ResearchGate. (2024). NO-dependent metabolic pathways. ResearchGate. [Link]
-
ZRT Laboratory. (n.d.). Understanding ADMA, SDMA, and Homoarginine: Key Biomarkers for Cardiovascular and Kidney Health. ZRT Laboratory. [Link]
-
Wu, G., et al. (2021). Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans. PubMed. [Link]
-
Durante, W. (2013). L-Arginine Metabolic Pathways. Bentham Open Archives. [Link]
-
Chan, S. H., & Chuang, H. (2024). Arginine: at the crossroads of nitrogen metabolism. National Institutes of Health. [Link]
-
Mori, M., & Gotoh, T. (2000). Regulation of Nitric Oxide Production by Arginine Metabolic Enzymes. ResearchGate. [Link]
-
Wikipedia. (n.d.). Urea. Wikipedia. [Link]
-
Kawamoto, S., et al. (2023). Development of a Microwave-Assisted Method for Enhancing the Cellular Uptake of Arginine-Rich Peptides. MDPI. [Link]
-
Morris, S. M. Jr. (1999). Arginine metabolism: nitric oxide and beyond. National Institutes of Health. [Link]
-
Bio-Techne. (n.d.). This compound. Bio-Techne. [Link]
-
KEGG PATHWAY Database. (n.d.). KEGG. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Olken, N. M., et al. (1991). Inactivation of macrophage nitric oxide synthase activity by NG-methyl-L-arginine. PubMed. [Link]
-
El-Khoury, P., et al. (2017). Toxic Dimethylarginines: Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA). PubMed. [Link]
-
Lǝng, P., et al. (2012). Dimethylarginine-dimethylaminohydrolase-2 (DDAH-2) does not metabolize methylarginines. PubMed. [Link]
-
Morris, S. M. Jr. (2004). Enzymes of arginine metabolism. PubMed. [Link]
-
Wu, G., et al. (2021). Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans. ResearchGate. [Link]
-
Palm, F., et al. (2007). Dimethylarginine dimethylaminohydrolase (DDAH): expression, regulation, and function in the cardiovascular and renal systems. American Physiological Society Journal. [Link]
-
Wójcik, M., et al. (2023). Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA) Concentrations in Patients with Obesity and the Risk of Obstructive Sleep Apnea (OSA). MDPI. [Link]
-
Leiper, J., & Vallance, P. (2006). Cardiovascular Biology of the Asymmetric Dimethylarginine:Dimethylarginine Dimethylaminohydrolase Pathway. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Fultang, L., et al. (2021). Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer. Frontiers. [Link]
-
Cleveland HeartLab. (n.d.). ADMA/SDMA. Cleveland HeartLab. [Link]
-
Biochemistry by Dr. Rajesh Jambhulkar. (2020). Nitric Oxide (NO) and Arginine Metabolism. YouTube. [Link]
-
Morales-Alamo, D., & Calbet, J. A. (2019). Asymmetric (ADMA) and Symmetric (SDMA) Dimethylarginines in Chronic Kidney Disease: A Clinical Approach. accedaCRIS. [Link]
-
Davydov, R., et al. (2013). Methylated N-Hydroxy-L-arginine Analogues as Mechanistic Probes for the Second Step of the Nitric Oxide Synthase-Catalyzed Reaction. ResearchGate. [Link]
-
El-Hattab, A. W., & Scaglia, F. (2016). Nitric Oxide Deficiency in Mitochondrial Disorders: The Utility of Arginine and Citrulline. ResearchGate. [Link]
Sources
- 1. Arginine metabolism: nitric oxide and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymes of arginine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. worldhealthlaboratories.com [worldhealthlaboratories.com]
- 5. Toxic Dimethylarginines: Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylarginine Levels in Chronic Inflammatory Skin Diseases-The Role of L-Arginine/Nitric Oxide Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of macrophage nitric oxide synthase activity by NG-methyl-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NG-methyl-L-arginine functions as an alternate substrate and mechanism-based inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differences of Transport Activity of Arginine and Regulation on Neuronal Nitric Oxide Synthase and Oxidative Stress in Amyotrophic Lateral Sclerosis Model Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
Methodological & Application
Application Note: In Vivo Characterization and Therapeutic Modeling Using N2-Methyl-L-arginine (L-NMMA)
[1]
Executive Summary
N(G)-monomethyl-L-arginine (L-NMMA), also known as Tilarginine , is a competitive, non-selective inhibitor of Nitric Oxide Synthase (NOS). Unlike its nitro-arginine analog (L-NAME), L-NMMA exhibits a pharmacokinetic profile that allows for rapid reversibility, making it the preferred tool for studying the acute "window of effect" of nitric oxide (NO) in hemodynamic regulation and septic shock pathophysiology.
This guide details the formulation, dosing, and experimental workflows for using L-NMMA in in vivo rat and mouse models. It emphasizes self-validating experimental designs —specifically the use of enantiomer controls (D-NMMA) and substrate reversal (L-Arginine)—to ensure data integrity.
Mechanism of Action & Biological Rationale[2]
L-NMMA acts as a structural analogue of the physiological substrate L-Arginine.[1] It competes for the oxygenase domain of all three NOS isoforms (eNOS, nNOS, iNOS). By blocking the conversion of L-Arginine to Citrulline and NO, L-NMMA removes the tonic vasodilatory influence of endothelial NO, resulting in immediate vasoconstriction and increased Mean Arterial Pressure (MAP).
Pathway Visualization
The following diagram illustrates the competitive inhibition at the enzymatic level.
Caption: Competitive inhibition of NOS by L-NMMA prevents NO generation, shifting physiology from vasodilation to constriction.
Pre-Experimental Planning
Formulation and Stability
L-NMMA (acetate salt) is hygroscopic but highly soluble in aqueous buffers.
-
Vehicle: 0.9% Saline or Phosphate Buffered Saline (PBS), pH 7.4.
-
Solubility: Up to 50 mg/mL (clear solution).
-
Stability: Solutions must be prepared fresh daily . While the powder is stable at -20°C, aqueous solutions degrade. Do not store pre-dissolved aliquots for in vivo use.
Dosing Strategy
Dose selection depends on the route of administration and the desired duration of action.
| Species | Route | Dose Range | Onset | Duration | Application |
| Rat | IV Bolus | 15–30 mg/kg | < 1 min | 15–30 min | Acute Hemodynamics |
| Rat | IV Infusion | 50–100 µg/kg/min | Immediate | Steady State | Septic Shock Rescue |
| Mouse | IP | 30–100 mg/kg | 10–20 min | 2–4 hours | Behavioral/Inflammation |
| Mouse | IV | 10–20 mg/kg | < 1 min | 10–20 min | Microcirculation Imaging |
Protocol A: Acute Hemodynamic Assessment (The "Pressor" Model)
This protocol validates NOS inhibition by measuring the immediate rise in Mean Arterial Pressure (MAP) and the reflex bradycardia.
Experimental Setup
-
Anesthesia: Induce with Isoflurane (2-3%) or Ketamine/Xylazine. Maintain body temperature at 37°C.
-
Cannulation: Cannulate the femoral artery (for BP measurement) and femoral vein (for drug delivery).
-
Stabilization: Allow 20 minutes for BP to stabilize post-surgery.
The "Self-Validating" Workflow
To prove the observed hypertension is specifically due to NOS inhibition, you must demonstrate reversibility with excess L-Arginine.
Caption: The "Gold Standard" protocol. Reversal by L-Arginine confirms the effect is NOS-specific.
Step-by-Step Procedure
-
Record baseline MAP for 10 minutes.
-
Bolus Injection: Administer L-NMMA (30 mg/kg) via the venous cannula over 30 seconds.
-
Observation: MAP should rise within 60 seconds, peaking at 5-10 minutes. Heart rate will drop (baroreceptor reflex).
-
Validation: At peak effect (t=15 min), administer L-Arginine (300 mg/kg, IV).
-
Endpoint: MAP should normalize to baseline within 5-10 minutes, confirming competitive displacement.
Protocol B: Septic Shock Rescue Model (LPS-Induced)
L-NMMA is used to reverse the pathological vasodilation caused by iNOS overexpression during sepsis.
Induction
-
Administer Lipopolysaccharide (LPS) (Endotoxin, E. coli O111:B4) at 10 mg/kg IP .[2]
-
Wait 4–6 hours. Monitor for signs of shock: piloerection, lethargy, and a drop in MAP (>20% from baseline).
Therapeutic Intervention
Once hypotension is established, L-NMMA is administered to restore vascular tone.
-
Dosing: Continuous infusion is preferred over bolus to prevent excessive vasoconstriction which can compromise cardiac output.
-
Regimen: Loading dose 15 mg/kg IV, followed by infusion at 50–100 µg/kg/min.
Critical Data Interpretation
In sepsis models, restoring blood pressure does not always equal survival. L-NMMA can increase Systemic Vascular Resistance (SVR) so much that Cardiac Output (CO) plummets.
Data Comparison Table:
| Parameter | LPS Only (Control) | LPS + L-NMMA | Interpretation |
| MAP | Low (< 70 mmHg) | Restored (> 90 mmHg) | Reversal of vasodilation |
| Heart Rate | Tachycardic | Normal/Bradycardic | Reflex response |
| Cardiac Output | High (Hyperdynamic) | Decreased | Increased afterload (Warning) |
| Tissue Perfusion | Poor | Variable | Risk of ischemia despite normal BP |
Troubleshooting & Controls (Scientific Integrity)
To satisfy the "Trustworthiness" requirement, every study must include these controls:
-
The Enantiomer Control (D-NMMA):
-
D-NMMA is the inactive isomer.
-
Inject D-NMMA at the same dose (e.g., 30 mg/kg).
-
Result: Should show no change in MAP. If MAP rises, your compound is contaminated, or the effect is non-specific (e.g., pH or osmotic shock).
-
-
The Substrate Reversal (L-Arginine):
-
As detailed in Protocol A, failure of L-Arginine to reverse the hypertension suggests the effect is not mediated by the NOS active site.
-
-
Comparison with L-NAME:
-
If a longer duration (>2 hours) is required after a single bolus, switch to L-NAME. L-NMMA is preferred when rapid clearance is beneficial.
-
References
-
Rees, D. D., et al. (1990). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo.[3] British Journal of Pharmacology.[3]
-
Kielstein, J. T., et al. (2004). Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with L-NMMA in humans. British Journal of Clinical Pharmacology.
-
Cauwels, A., et al. (2013). Nitric oxide suppresses NLRP3 inflammasome activation and protects against LPS-induced septic shock. Cell Reports.
-
Gardiner, S. M., et al. (1990). Regional hemodynamic effects of N(G)-monomethyl-L-arginine in conscious rats. British Journal of Pharmacology.[3]
-
Krejcy, K., et al. (1995). Dose-dependent effects of L-NMMA on cardiac output and fundus pulsation in humans. American Journal of Physiology.
Sources
- 1. Nitric oxide synthase inhibition with l-NAME reduces maximal oxygen uptake but not gas exchange threshold during incremental cycle exercise in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of lipopolysaccharide-induced septic shock on rat isolated kidney, possible role of nitric oxide and protein kinase C pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-NMMA | NOS inhibitor | Hello Bio [hellobio.com]
Application Notes and Protocols for the Immunoprecipitation of Proteins Interacting with N2-Methyl-L-arginine
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides a detailed methodology for the identification and characterization of proteins that interact with the small molecule N2-Methyl-L-arginine. We delve into the rationale behind experimental design, offering a robust protocol for co-immunoprecipitation (Co-IP) coupled with mass spectrometry. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the cellular binding partners of this compound, a molecule of significant biological interest due to its relationship with methylated arginine residues and nitric oxide signaling pathways.
Introduction: The Significance of this compound and its Interactome
This compound is a derivative of the amino acid L-arginine. It is closely related to asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA), which are endogenous inhibitors of nitric oxide (NO) synthesis and are implicated in endothelial dysfunction.[1][2] Understanding the proteins that interact with this compound is crucial for elucidating its biological functions, which may range from regulating nitric oxide production to influencing protein-protein interactions.[3] The identification of these interacting proteins can provide novel insights into cellular signaling pathways and may reveal new therapeutic targets.
This guide will focus on a co-immunoprecipitation strategy to capture and identify these interacting proteins. Co-IP is a powerful technique for studying protein-protein interactions, and with specific modifications, it can be adapted to identify proteins that bind to small molecules.[4][5]
Experimental Design: A Self-Validating System
The successful identification of true this compound interactors hinges on a meticulously designed experiment with appropriate controls. Here, we outline the key considerations.
The "Bait": Preparing this compound for Immunoprecipitation
Direct immunoprecipitation of a small molecule like this compound is challenging due to its size. Therefore, we will employ an affinity-based approach. This involves immobilizing an analog of this compound to a solid support, such as agarose or magnetic beads. This "bait" will then be used to "fish" for interacting proteins from a cell lysate.
The Importance of Cross-linking
Interactions between small molecules and proteins can be transient and have low affinity. To stabilize these interactions and prevent their dissociation during the immunoprecipitation process, a chemical cross-linking step is essential.[6][7] We will utilize a reversible cross-linker to allow for the subsequent release of the protein complexes for analysis.
Essential Controls for Trustworthy Results
To ensure the specificity of the identified interactions, a series of control experiments are non-negotiable.[8][9]
-
Negative Control 1: Beads alone. This control, where the cell lysate is incubated with beads that have not been coupled to the this compound analog, will identify proteins that non-specifically bind to the bead matrix.
-
Negative Control 2: Isotype Control Antibody. In a traditional Co-IP, an isotype control antibody is used. In our adapted protocol, we will use a "scrambled" or unrelated small molecule immobilized on the beads to control for non-specific binding to a generic small molecule.
-
Positive Control: If a known interactor of this compound is available, it can be used to validate the experimental setup. In the absence of a known interactor, a successful pulldown of a protein identified in a preliminary experiment can serve as a positive control for subsequent validation experiments.
Detailed Protocols
Preparation of this compound-Coupled Beads
This protocol describes the covalent coupling of an this compound analog containing a reactive group (e.g., a carboxyl or amino group) to NHS-activated agarose beads.
Table 1: Reagents for Bead Preparation
| Reagent | Concentration/Amount | Purpose |
| NHS-activated Agarose Beads | 1 mL of 50% slurry | Solid support for bait immobilization |
| This compound Analog | 1-5 mg | The "bait" molecule |
| Coupling Buffer (e.g., 0.1 M MES, pH 4.7) | 1 mL | Facilitates the coupling reaction |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | 1 mL | Blocks unreacted sites on the beads |
| Wash Buffer (e.g., PBS) | 10 mL | Removes unbound molecules |
Step-by-Step Protocol:
-
Wash the NHS-activated agarose beads with 1 mL of ice-cold 1 mM HCl.
-
Immediately wash the beads twice with 1 mL of coupling buffer.
-
Dissolve the this compound analog in 1 mL of coupling buffer.
-
Add the analog solution to the washed beads and incubate for 2-4 hours at room temperature with gentle rotation.
-
Quench the reaction by adding 1 mL of quenching buffer and incubating for 1 hour.
-
Wash the beads three times with 1 mL of wash buffer.
-
Resuspend the beads in 1 mL of wash buffer and store at 4°C.
Cell Lysis and In Vivo Cross-linking
This protocol outlines the preparation of cell lysate and the crucial cross-linking step to stabilize protein-small molecule interactions.
Table 2: Reagents for Cell Lysis and Cross-linking
| Reagent | Concentration | Purpose |
| Cell Culture | ~1x10^7 cells | Source of proteins |
| PBS | Washing cells | |
| Cross-linker (e.g., DSP) | 1-2 mM in PBS | Covalently links interacting proteins |
| Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5) | 20 mM final concentration | Stops the cross-linking reaction |
| Lysis Buffer (non-denaturing) | Solubilizes cells while preserving protein interactions | |
| Protease and Phosphatase Inhibitors | 1X | Prevents protein degradation and modification |
Step-by-Step Protocol:
-
Wash cultured cells twice with ice-cold PBS.
-
Add the cross-linker solution to the cells and incubate for 30 minutes at room temperature.
-
Quench the cross-linking reaction by adding the quenching solution and incubating for 15 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 1 mL of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cleared lysate) to a new tube.
Immunoprecipitation of this compound Interacting Proteins
This protocol details the incubation of the cell lysate with the prepared beads to capture the protein complexes.[10]
Step-by-Step Protocol:
-
Pre-clear the lysate by incubating it with 50 µL of unconjugated agarose beads for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add 50 µL of the this compound-coupled beads to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with 1 mL of cold lysis buffer to remove non-specific binders.
Elution and Sample Preparation for Mass Spectrometry
This protocol describes the release of the bound proteins from the beads and their preparation for mass spectrometric analysis.[11]
Table 3: Reagents for Elution and Digestion
| Reagent | Concentration | Purpose |
| Elution Buffer (containing a reducing agent like DTT) | 50 mM DTT | Reverses the cross-linking and elutes proteins |
| Ammonium Bicarbonate | 50 mM, pH 8.0 | Buffer for enzymatic digestion |
| Dithiothreitol (DTT) | 10 mM | Reduces disulfide bonds |
| Iodoacetamide (IAA) | 55 mM | Alkylates cysteine residues |
| Trypsin | 1 µg | Proteolytically digests proteins into peptides |
| Formic Acid | 0.1% | Stops the digestion and acidifies the sample |
Step-by-Step Protocol:
-
Add 50 µL of elution buffer to the beads and incubate for 30 minutes at 37°C to reverse the cross-linking.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
Add 4 volumes of cold acetone and incubate at -20°C for 1 hour to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the proteins.
-
Resuspend the protein pellet in 50 µL of ammonium bicarbonate.
-
Reduce the proteins with DTT for 1 hour at 56°C.
-
Alkylate with IAA for 45 minutes in the dark at room temperature.
-
Digest the proteins with trypsin overnight at 37°C.
-
Acidify the sample with formic acid to stop the digestion.
-
The sample is now ready for analysis by LC-MS/MS.
Downstream Analysis: Mass Spectrometry and Data Interpretation
The peptide mixture obtained from the immunoprecipitation is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13] The resulting data is then searched against a protein database to identify the proteins present in the sample.
Key Data Analysis Steps:
-
Protein Identification: Use a database search engine (e.g., Mascot, Sequest) to identify proteins from the MS/MS spectra.[14]
-
Filtering and Validation: Filter the identified proteins to remove common contaminants and false positives. Compare the results from the this compound pulldown with the negative controls.
-
Bioinformatics Analysis: Perform functional annotation and pathway analysis on the list of potential interactors to gain insights into their biological relevance.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful execution.
Figure 1: Experimental workflow for the immunoprecipitation of this compound interacting proteins.
Conclusion and Future Directions
The protocol outlined in this application note provides a robust framework for the identification of proteins that interact with this compound. The successful application of this methodology will yield a list of candidate interacting proteins, which can then be further validated using orthogonal techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). The elucidation of the this compound interactome will undoubtedly contribute to a deeper understanding of its role in health and disease.
References
-
Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA) Concentrations in Patients with Obesity and the Risk of Obstructive Sleep Apnea (OSA) - PMC. (2019). National Center for Biotechnology Information. [Link]
-
Asymmetric (ADMA) and Symmetric (SDMA) Dimethylarginines in Chronic Kidney Disease: A Clinical Approach - accedaCRIS. (2019). Acceda CRIS. [Link]
-
Understanding ADMA, SDMA, and Homoarginine: Key Biomarkers for Cardiovascular and Kidney Health. ZRT Laboratory. [Link]
-
The Biological Axis of Protein Arginine Methylation and Asymmetric Dimethylarginine - MDPI. (2018). MDPI. [Link]
-
Methylarginine Levels in Chronic Inflammatory Skin Diseases—The Role of L-Arginine/Nitric Oxide Pathway - MDPI. (2021). MDPI. [Link]
-
NG-methyl-L-arginine, an inhibitor of L-arginine-derived nitric oxide synthesis, stimulates renal sympathetic nerve activity in vivo. A role for nitric oxide in the central regulation of sympathetic tone? - PubMed. (1992). National Center for Biotechnology Information. [Link]
-
Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC - NIH. (2023). National Center for Biotechnology Information. [Link]
-
Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com. (2024). Antibodies.com. [Link]
-
Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC - NIH. National Center for Biotechnology Information. [Link]
-
This compound | C7H16N4O2 | CID 73046 - PubChem - NIH. National Center for Biotechnology Information. [Link]
-
Development of a Microwave-Assisted Method for Enhancing the Cellular Uptake of Arginine-Rich Peptides - MDPI. (2023). MDPI. [Link]
-
Protein-Protein Interactions: Co-Immunoprecipitation - PubMed. (2017). National Center for Biotechnology Information. [Link]
-
Methylation Profiling Using Methylated DNA Immunoprecipitation and Tiling Array Hybridization - PMC - NIH. (2013). National Center for Biotechnology Information. [Link]
-
Toxic Dimethylarginines: Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA) - PubMed. (2017). National Center for Biotechnology Information. [Link]
-
Highly Specific Protein Identification by Immunoprecipitation–Mass Spectrometry Using Antifouling Microbeads - PMC - NIH. (2022). National Center for Biotechnology Information. [Link]
-
Toxic Dimethylarginines: Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA) - MDPI. (2017). MDPI. [Link]
-
Immunoprecipitation Cross Linking. Assay Genie. [Link]
-
Utilizing a Comprehensive Immunoprecipitation Enrichment System to Identify an Endogenous Post-translational Modification Profile for Target Proteins - PMC. (2018). National Center for Biotechnology Information. [Link]
-
Immunoprecipitation (IP): The Complete Guide - Antibodies.com. (2024). Antibodies.com. [Link]
-
How to validate small-molecule and protein interactions in cells? - ResearchGate. (2017). ResearchGate. [Link]
-
Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - ResearchGate. (2023). ResearchGate. [Link]
-
Cross-Linking Immunoprecipitation - G-Biosciences. G-Biosciences. [Link]
-
Immunoprecipitation-Mass Spectrometry (IP-MS) Workshop: Tips and Best Practices. GenoTechnology. [Link]
-
NG-methyl-L-arginine functions as an alternate substrate and mechanism-based inhibitor of nitric oxide synthase - PubMed. (1995). National Center for Biotechnology Information. [Link]
-
Immunoprecipitation followed by Mass Spectrometry? - ResearchGate. (2023). ResearchGate. [Link]
-
Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells - PMC - NIH. (2019). National Center for Biotechnology Information. [Link]
-
(PDF) Methylated DNA Immunoprecipitation - ResearchGate. ResearchGate. [Link]
-
Immunoprecipitation Experiment: Basic Edition. Abbexa. [Link]
-
Effects of N(g)-methyl-L-arginine, an inhibitor of nitric oxide synthesis, on interleukin-2-induced capillary leakage and antitumor responses in healthy and tumor-bearing mice - PubMed. (1993). National Center for Biotechnology Information. [Link]
-
Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry | PLOS One - Research journals. (2013). PLOS One. [Link]
-
Putrescine - Wikipedia. Wikipedia. [Link]
-
Antibodies for Epigenetic Research | Bio-Rad. Bio-Rad. [Link]
Sources
- 1. Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA) Concentrations in Patients with Obesity and the Risk of Obstructive Sleep Apnea (OSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxic Dimethylarginines: Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 5. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry | PLOS One [journals.plos.org]
- 8. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 9. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 10. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly Specific Protein Identification by Immunoprecipitation–Mass Spectrometry Using Antifouling Microbeads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: N2-Methyl-L-arginine (L-NMMA) Optimization
Topic: Overcoming Off-Target Effects & Specificity Challenges
Executive Summary: The "Dirty" Secret of Arginine Analogs
User Query: "I am using L-NMMA to inhibit iNOS/eNOS, but I'm seeing cytotoxicity and inconsistent results. Is this normal?"
Scientist's Response: It is a common misconception that L-NMMA is a "clean" inhibitor. While it is the prototype nitric oxide synthase (NOS) inhibitor, it functions as a competitive arginine analogue . This means it does not just compete for the NOS active site; it competes for everything that recognizes L-arginine, most notably Cationic Amino Acid Transporters (CATs) .
If you observe toxicity or unexpected phenotypes, you are likely suppressing global protein synthesis by starving the cell of L-lysine and L-arginine, or inducing oxidative stress via NOS uncoupling. This guide provides the rigorous controls required to distinguish true NO-dependent signaling from these off-target artifacts.
Mechanism of Action & Off-Target Pathways
To troubleshoot, you must visualize where the molecule acts. L-NMMA is not merely an inhibitor; it is a pseudo-substrate that can uncouple the enzyme.
Figure 1: The Dual-Threat Mechanism of L-NMMA
This diagram illustrates the bifurcation between desired NOS inhibition and the two primary off-target mechanisms: Transporter Blockade and NOS Uncoupling.
Caption: L-NMMA acts as a competitive inhibitor at NOS (Desired) but also blocks CAT transporters (Off-target) and induces oxidative stress via uncoupling.
Troubleshooting Guide (Q&A)
Category A: Distinguishing Specificity vs. Toxicity
Q1: My cells die after 24 hours of L-NMMA treatment. Is this NO depletion or drug toxicity? Diagnosis: This is likely transporter interference , not NO depletion. L-NMMA competes with L-lysine for uptake via the y+ system (CAT-1/2). High doses (>500 µM) can starve cells of essential amino acids. The Fix:
-
Titrate Down: Most NOS isoforms (especially eNOS/nNOS) have IC50s in the low micromolar range (3–7 µM). Using 1 mM is often unnecessary and toxic.
-
The "D-NMMA" Control (Mandatory): Run a parallel well with D-NMMA (the inactive enantiomer).
-
Logic: D-NMMA does not inhibit NOS but does compete for transporters (albeit with lower affinity).
-
Result A: If D-NMMA kills cells
The effect is off-target (transport blockade). -
Result B: If D-NMMA is safe but L-NMMA kills
The effect is likely NOS-dependent (or specific uncoupling).
-
Q2: I see an effect, but adding L-Arginine doesn't reverse it. Why? Diagnosis: You may have induced irreversible oxidative damage or the L-NMMA concentration is too high for the competitive reversal to work effectively given the transport limits. The Fix:
-
Check the Ratio: The reversal is competitive. You generally need a 10:1 to 100:1 ratio of L-Arg to L-NMMA to fully restore NOS activity, but this high L-Arg might itself saturate transporters.
-
Uncoupling Check: L-NMMA can cause NOS to produce superoxide instead of NO. Co-treat with a SOD mimetic (e.g., MnTBAP) or catalase. If this rescues the cell, your "inhibition" was actually "oxidative stress."
Category B: Experimental Design & Validation
Q3: Can I use L-NAME instead? It’s cheaper. Comparison:
-
L-NMMA: More specific for NOS isoforms than L-NAME but has significant transporter issues.
-
L-NAME: Requires hydrolysis to L-NOARG to be active. It often has broader off-target effects (e.g., muscarinic receptor antagonism).
-
Recommendation: Stick with L-NMMA but validate rigorously. If specificity is paramount and L-NMMA fails controls, switch to highly selective inhibitors like 1400W (for iNOS) or L-NIO (for eNOS), which have different off-target profiles.
The "Gold Standard" Validation Protocol
Do not publish data relying on L-NMMA alone. You must utilize this Triangulation Protocol to prove causality.
Experimental Setup
Objective: Confirm that Phenotype X is caused solely by NOS inhibition. Reagents:
-
L-NMMA (Active Inhibitor)[1]
-
D-NMMA (Negative Control - Inactive at NOS, Active at Transporter)
Workflow Diagram
Caption: Decision tree for validating L-NMMA specificity using D-NMMA controls and L-Arginine rescue.
Data Interpretation Table
| Treatment Group | Expected Result (If NOS-Dependent) | Interpretation of Deviation |
| Vehicle | Baseline | N/A |
| L-NMMA (100 µM) | Inhibition / Phenotype | If no effect: Check uptake or half-life (short window). |
| D-NMMA (100 µM) | No Effect (Baseline) | If Phenotype observed: Transport interference or non-specific toxicity. |
| L-NMMA + L-Arg (1 mM) | Reversal (Baseline) | If Phenotype persists: Irreversible damage or insufficient L-Arg ratio. |
Quantitative Reference Data
Use these values to guide your dosing. Avoid "sledgehammer" doses (e.g., 1-5 mM) unless strictly necessary, as off-target effects scale linearly with dose while inhibition scales logarithmically.
| Parameter | Value | Notes | Source |
| IC50 (iNOS) | ~6.6 µM | Competitive inhibition | [1] |
| IC50 (eNOS) | ~3.5 µM | Higher potency than iNOS | [1] |
| IC50 (nNOS) | ~4.9 µM | Intermediate potency | [1] |
| CAT-2 Ki (L-NMMA) | ~150 µM | Inhibits L-Lysine uptake | [2] |
| Half-Life (In Vivo) | < 60 mins | Rapid clearance/metabolism | [3] |
Critical Note: The Ki for the transporter (150 µM) is dangerously close to common experimental doses (100-500 µM). This proximity is the primary source of experimental artifacts.
References
-
Bogle, R. G., et al. (1995). Transport of nitric oxide synthase inhibitors through cationic amino acid carriers in human erythrocytes. American Journal of Physiology-Cell Physiology. Retrieved from [Link]
-
Trinity College Dublin. (2014). Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature. Retrieved from [Link]
-
Rees, D. D., et al. (1990).[4] A specific inhibitor of nitric oxide formation from L-arginine attenuates endothelium-dependent relaxation.[1] British Journal of Pharmacology. Retrieved from [Link]
Sources
- 1. A specific inhibitor of nitric oxide formation from L-arginine attenuates endothelium-dependent relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracarotid infusion of the nitric oxide synthase inhibitor, L-NMMA, modestly decreases cerebral blood flow in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of endotoxin-mediated shock by NG-methyl-L-arginine, an inhibitor of nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with L-NMMA in humans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting L-arginine uptake assay with N2-Methyl-L-arginine
Technical Support Center: L-Arginine Uptake Assays
Introduction: Understanding the L-Arginine Uptake Assay
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing L-arginine uptake assays, with a specific focus on troubleshooting when using NG-monomethyl-L-arginine (L-NMMA) as an inhibitor.
The L-arginine uptake assay is a fundamental tool for studying the activity of Cationic Amino Acid Transporters (CATs), which are critical for supplying L-arginine for various cellular processes, most notably nitric oxide (NO) synthesis.[1] The assay typically measures the rate of radiolabeled L-arginine (e.g., [³H]-L-arginine) transport into cultured cells. L-NMMA is widely used as a competitive inhibitor of nitric oxide synthase (NOS) enzymes.[2] However, due to its structural similarity to L-arginine, it is also a substrate for and competitive inhibitor of the same CATs responsible for L-arginine transport.[3] This dual activity is a critical experimental consideration that often leads to data interpretation challenges.
This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the accuracy and reliability of your experimental results.
Core Principles: The Biology of L-Arginine Transport
L-arginine is transported into most mammalian cells primarily by the SLC7A family of transporters, also known as Cationic Amino Acid Transporters (CATs).[4][5] These transporters, particularly the "system y+" family, are sodium-independent and facilitate the movement of cationic amino acids like L-arginine, L-lysine, and L-ornithine.[6]
Several CAT isoforms exist with different affinities and tissue distributions:
-
CAT-1 (High Affinity): Ubiquitously expressed and responsible for the constitutive uptake of L-arginine for basic metabolic needs.[7]
-
CAT-2A (Low Affinity): Primarily found in the liver and skeletal muscle.[8]
-
CAT-2B (High Affinity): An inducible isoform, often upregulated during inflammation and in immune cells.[7]
L-NMMA, as an analog of L-arginine, competes for the same binding site on these transporters.[9] Therefore, in an uptake assay, L-NMMA is expected to reduce the transport of radiolabeled L-arginine into the cell. Understanding which CAT isoforms are expressed in your cell model is crucial, as their kinetic properties (Km values) will dictate the optimal concentrations of substrate and inhibitor to use.[10]
Figure 1: Mechanism of Competitive Inhibition. L-NMMA competes with L-arginine for binding to CATs.
Troubleshooting Guide
This section addresses common problems encountered during L-arginine uptake assays involving L-NMMA.
Problem 1: High Background / High Non-Specific Binding
-
Symptom: The signal (counts per minute, CPM) in wells treated with a high concentration of unlabeled L-arginine or L-NMMA (your non-specific binding control) is very high, often more than 20-30% of the total uptake signal.
-
Potential Causes & Solutions:
-
Inefficient Washing: Residual radiolabeled L-arginine remains on the cell monolayer or in the well.
-
Solution: Increase the number of wash steps (from 2 to 3-4) immediately after incubation. Always use ice-cold wash buffer (e.g., PBS or Krebs-Henseleit Buffer) to instantly stop transporter activity.[11] Ensure complete aspiration of the buffer between washes without disturbing the cell monolayer.
-
-
Passive Diffusion: At very high concentrations, the labeled substrate may be entering the cell through non-transporter-mediated means.
-
Solution: Lower the concentration of radiolabeled L-arginine. Ensure your substrate concentration is at or below the known Km of the transporter to favor transporter-mediated uptake.
-
-
Non-Specific Sticking: The radiolabel may be adhering to the plastic of the culture plate or to the cell surface.
-
Solution: Pre-coat plates with a blocking agent like poly-D-lysine if compatible with your cells. Include a "no-cell" control (wells with all reagents but no cells) to quantify binding to the plastic, which can be subtracted from all other readings.
-
-
Problem 2: Low Signal-to-Noise Ratio (Low Specific Uptake)
-
Symptom: The difference between total uptake (radiolabel only) and non-specific uptake (radiolabel + excess cold inhibitor) is minimal, making the data unreliable.
-
Potential Causes & Solutions:
-
Low Transporter Expression: The cell line used may not express sufficient levels of CATs.
-
Solution: Confirm transporter expression using methods like RT-qPCR or Western blotting.[12] Consider using a cell line known for high CAT expression (e.g., endothelial cells, macrophages) or a stably transfected cell line.
-
-
Suboptimal Assay Conditions: Incubation time, temperature, or buffer pH may not be optimal for transporter activity.
-
Solution: Perform a time-course experiment (e.g., 1, 5, 10, 20 minutes) to find the linear uptake range. Ensure the incubation is performed at 37°C, as transport is an active process. Optimize the pH of your uptake buffer, as transport can be pH-sensitive.[12]
-
-
Cell Health Issues: Poor cell viability, inconsistent plating density, or over-confluency can negatively impact transporter function.
-
Solution: Standardize your cell culture practices. Use cells within a consistent passage number range and ensure monolayers are healthy and at a uniform confluency (typically 90-95%) at the start of the experiment.[12]
-
-
Problem 3: L-NMMA Shows No or Weak Inhibition
-
Symptom: Adding L-NMMA does not significantly reduce the uptake of radiolabeled L-arginine compared to the control.
-
Potential Causes & Solutions:
-
Incorrect L-NMMA Concentration: The concentration of L-NMMA may be too low to effectively compete with the labeled L-arginine.
-
Presence of Other Transporters: Your cells may express other transport systems (e.g., system b⁰,⁺) that accept L-arginine but are not inhibited by L-NMMA.[14]
-
Solution: Characterize the transport systems in your cells using a panel of inhibitors. For example, use inhibitors like N-ethylmaleimide (NEM) for system y⁺ or harmaline for system b⁰,⁺ to dissect the contribution of each transporter family.[9]
-
-
Degraded L-NMMA: The L-NMMA stock solution may have degraded over time.
-
Solution: Prepare fresh L-NMMA solutions for each experiment. Check the manufacturer's recommendations for storage and handling.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a robust L-arginine uptake assay?
A1: A well-controlled experiment is self-validating. You should always include the following:
-
Total Uptake: Cells incubated with only the radiolabeled L-arginine.
-
Non-Specific Binding (NSB): Cells incubated with radiolabeled L-arginine plus a saturating concentration of an unlabeled competitor (e.g., 10-20 mM unlabeled L-arginine or a high concentration of L-NMMA). This defines the baseline of non-transporter-mediated signal.[11]
-
No-Cell Control: Wells containing all reagents but no cells to measure binding to the plate.
-
Positive Inhibition Control: A known potent inhibitor of CATs (if available) to confirm the assay is working as expected.
Q2: How do I determine the optimal concentration of radiolabeled L-arginine?
A2: The ideal concentration should be close to or below the Michaelis-Menten constant (Km) of the primary transporter (CAT-1 or CAT-2B). This ensures the assay is sensitive to competitive inhibition. Km values for high-affinity CATs are typically in the range of 70-250 µM.[8] Starting with a concentration around 50-100 µM is a common practice. A saturation kinetics experiment (measuring uptake at various L-arginine concentrations) should be performed to determine the Km in your specific cell model.
Q3: Can I use a non-radioactive method to measure L-arginine uptake?
A3: Yes, while radiolabeling is the gold standard for sensitivity, non-radioactive methods are available. These often involve incubating cells with unlabeled L-arginine, followed by cell lysis and quantification of intracellular L-arginine using techniques like HPLC or LC-MS/MS.[15] While more technically demanding, these methods can provide absolute quantification. There are also colorimetric and fluorometric assay kits available which measure L-arginine through an enzyme-coupled reaction.
| Method | Pros | Cons |
| Radiolabeled ([³H]-L-arginine) | High sensitivity, well-established. | Requires handling of radioactive materials, indirect measurement. |
| LC-MS/MS | High specificity, absolute quantification, can measure multiple analytes. | Requires specialized equipment, complex sample prep.[15] |
| Colorimetric/Fluorometric Kits | No radioactivity, high-throughput. | Lower sensitivity than radiolabeling, potential for interference.[16] |
Q4: How long should the uptake incubation period be?
A4: The incubation should be short enough to measure the initial rate of transport before the transporter becomes saturated or significant metabolism of L-arginine occurs. This is typically in the range of 1 to 20 minutes. You must determine the linear range of uptake over time for your cell type to select the appropriate endpoint.
Validated Experimental Protocol: [³H]-L-Arginine Uptake Assay
This protocol provides a general framework. Optimization of cell density, incubation times, and reagent concentrations is required for each specific cell line.
Materials:
-
Cells cultured to 90-95% confluency in 24-well plates.
-
[³H]-L-arginine stock solution.
-
Unlabeled L-arginine and L-NMMA.
-
Uptake Buffer: Krebs-Henseleit Buffer (KHB) or similar physiological salt solution.
-
Wash Buffer: Ice-cold PBS.
-
Lysis Buffer: 1% SDS or 0.5 M NaOH.
-
Scintillation fluid and vials.
Workflow:
Figure 2: Standard workflow for a radiolabeled L-arginine uptake assay.
Step-by-Step Procedure:
-
Cell Plating: Seed cells in a 24-well plate at a density that will yield a 90-95% confluent monolayer on the day of the assay.
-
Preparation: On the assay day, prepare uptake solutions. For a final concentration of 100 µM L-arginine with a specific activity, mix appropriate amounts of [³H]-L-arginine and unlabeled L-arginine in warm (37°C) uptake buffer. Prepare parallel solutions containing your desired concentrations of L-NMMA or excess (e.g., 20 mM) unlabeled L-arginine for NSB determination.
-
Wash: Gently aspirate the culture medium from the wells. Wash the cell monolayer twice with 0.5 mL of warm uptake buffer to remove any residual amino acids from the medium.
-
Uptake Incubation: Aspirate the wash buffer and add the prepared uptake solutions to the appropriate wells. Incubate the plate at 37°C for the predetermined optimal time (e.g., 10 minutes).
-
Termination and Washing: Terminate the uptake by rapidly aspirating the uptake solution. Immediately wash the monolayer three times with 1 mL of ice-cold PBS per well. This step is critical to remove extracellular radiolabel.
-
Lysis: Aspirate the final wash completely. Add 250-500 µL of lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Counting: Transfer the lysate from each well into a separate scintillation vial. Add 4-5 mL of scintillation fluid, cap securely, and vortex. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate specific uptake by subtracting the average CPM of the non-specific binding wells from the CPM of all other wells.
References
-
Lee, S., et al. (2021). Differences of Transport Activity of Arginine and Regulation on Neuronal Nitric Oxide Synthase and Oxidative Stress in Amyotrophic Lateral Sclerosis Model Cell Lines. National Institutes of Health. Retrieved from [Link]
-
Schiavo, E. A., et al. (1998). L-arginine uptake and release by cultured avian retinal cells: differential cellular localization in relation to nitric oxide synthase. PubMed. Retrieved from [Link]
-
Tsikas, D., et al. (2016). Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration. National Institutes of Health. Retrieved from [Link]
-
Gayda, G. Z., et al. (2015). THE METHODS OF L-ARGININE ANALYSIS. ResearchGate. Retrieved from [Link]
-
Kielstein, J. T., et al. (2005). Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with L-NMMA in humans. National Institutes of Health. Retrieved from [Link]
-
Lee, S., et al. (2021). Development of a Microwave-Assisted Method for Enhancing the Cellular Uptake of Arginine-Rich Peptides. MDPI. Retrieved from [Link]
-
Trinity, N. J., et al. (2018). Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature. National Institutes of Health. Retrieved from [Link]
-
Welbers, A., et al. (2001). The NO synthase inhibitors L-Name and L-NMMA, but not L-arginine, block the mammalian nicotinic acetylcholine receptor channel. PubMed. Retrieved from [Link]
-
Zhou, M., & Peluffo, R. D. (2014). Cationic amino acid transporters and their modulation by nitric oxide in cardiac muscle cells. Retrieved from [Link]
-
Sedej, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Retrieved from [Link]
-
Förstermann, U., & Sessa, W. C. (2012). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Retrieved from [Link]
-
Closs, E. I., et al. (2004). Plasma Membrane Transporters for Arginine. PubMed. Retrieved from [Link]
-
D'Ascenzo, L., et al. (2022). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. National Institutes of Health. Retrieved from [Link]
-
Devés, R., & Boyd, C. A. (1998). Transporters for Cationic Amino Acids in Animal Cells: Discovery, Structure, and Function. Physiological Reviews. Retrieved from [Link]
-
Sedej, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. Retrieved from [Link]
-
Palacín, M., et al. (2004). Regulation of cationic amino acid transport: The story of the CAT-1 transporter. Retrieved from [Link]
-
Almstätter, I., et al. (2021). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. MDPI. Retrieved from [Link]
-
Siri-Angsuthum, S., et al. (2019). Transport of L-Arginine Related Cardiovascular Risk Markers. MDPI. Retrieved from [Link]
-
Devés, R., & Boyd, C. A. (1998). Transporters for cationic amino acids in animal cells: discovery, structure, and function. PubMed. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cell based Binding Assay. Retrieved from [Link]
-
Mann, G. E., & Yudilevich, D. L. (2001). Role of cationic amino acid transporters in the regulation of nitric oxide synthesis in vascular cells. The Physiological Society. Retrieved from [Link]
-
Paradies, E., et al. (2024). Mitochondrial Transport and Metabolic Integration: Revisiting the Role of Metabolite Trafficking in Cellular Bioenergetics. MDPI. Retrieved from [Link]
-
Polk, P., et al. (2015). L-arginine uptake by cationic amino acid transporter 2 is essential for colonic epithelial cell restitution. National Institutes of Health. Retrieved from [Link]
Sources
- 1. Plasma membrane transporters for arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with L-NMMA in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Transporters for cationic amino acids in animal cells: discovery, structure, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
- 7. L-arginine uptake by cationic amino acid transporter 2 is essential for colonic epithelial cell restitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differences of Transport Activity of Arginine and Regulation on Neuronal Nitric Oxide Synthase and Oxidative Stress in Amyotrophic Lateral Sclerosis Model Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cationic amino acid transporters and their modulation by nitric oxide in cardiac muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. L-NMMA | NOS inhibitor | Hello Bio [hellobio.com]
- 14. L-arginine uptake and release by cultured avian retinal cells: differential cellular localization in relation to nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Delivery of N2-Methyl-L-arginine (L-NMMA)
Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting In Vivo Delivery, Stability, and Efficacy of L-NMMA (Tilarginine)
Introduction: The Delivery Paradox
N2-Methyl-L-arginine (L-NMMA) is a competitive, non-selective inhibitor of Nitric Oxide Synthase (NOS). While potent in vitro, its in vivo utility is frequently compromised by the "Arginine Paradox" and rapid systemic clearance. This guide addresses the three critical failure points in L-NMMA experiments: Bioavailability , Systemic Toxicity , and Substrate Competition .
Module 1: Formulation & Stability (Ticket #101)
User Query: "My L-NMMA precipitates in PBS at high concentrations, or I see no effect despite high dosage. How should I formulate this for IV injection?"
Technical Diagnosis
L-NMMA is typically supplied as an acetate or hydrochloride salt. It is highly hydrophilic. If you observe precipitation, it is likely due to the "Salting Out" effect in high-molarity buffers or incorrect pH. If you see no effect, the drug is likely being cleared (t½ < 60 min) before engaging the target tissue.
Solution: Liposomal Encapsulation Protocol
To extend circulation time and reduce systemic hypertensive toxicity, encapsulating L-NMMA in PEGylated liposomes is the gold standard. This prevents the drug from interacting with endothelial NOS (eNOS) in the vasculature while allowing accumulation in target tissues (e.g., tumors) via the EPR effect.
Protocol: L-NMMA PEG-Liposome Synthesis (Thin-Film Hydration)
Standard Operating Procedure (SOP-LNMMA-LIP-01)
| Step | Action | Critical Parameter |
| 1. Lipid Mix | Dissolve HSPC , Cholesterol , and DSPE-PEG2000 (Molar ratio 55:40:5) in Chloroform/Methanol (2:1 v/v). | Total lipid conc: 20 mg/mL. |
| 2.[1] Film Formation | Evaporate solvent via rotary evaporator at 60°C under vacuum. | Create a thin, uniform lipid film. |
| 3. Hydration | Hydrate film with L-NMMA solution (100 mg/mL in PBS, pH 7.4) . Rotate flask at 60°C for 1 hr. | Temp > Tm of HSPC (55°C). High drug conc drives passive loading. |
| 4. Sizing | Extrude through 100 nm polycarbonate membranes (10 passes) using a mini-extruder. | Maintain 60°C during extrusion. |
| 5. Purification | Dialyze against PBS (24 hrs, 4°C) or use Sephadex G-50 column to remove free L-NMMA. | Critical to prevent initial "burst release" toxicity. |
Visual Workflow: Liposome Assembly
Caption: Step-by-step workflow for generating PEGylated L-NMMA liposomes to improve half-life.
Module 2: Pharmacokinetics & Competition (Ticket #102)
User Query: "We see transient hypertension but no reduction in tumor growth or inflammatory markers. Is the dose too low?"
Technical Diagnosis
This is a classic case of Substrate Competition . L-NMMA competes with endogenous L-Arginine for the NOS active site.
-
Plasma L-Arginine: ~100–200 µM.
-
Intracellular L-Arginine: Can be much higher (mM range) due to Cationic Amino Acid Transporters (CAT-1/2). If your systemic L-NMMA concentration drops below the competitive threshold, L-Arginine will displace it, restoring NO production.
The "Arginine Paradox" Visualization
You must maintain a high [Inhibitor]/[Substrate] ratio .
Caption: Competitive binding kinetics at the NOS active site. Efficacy depends on the [L-NMMA]:[L-Arg] ratio.
Troubleshooting Table: Optimizing Dosing Regimens
| Parameter | Standard Value | Optimization Strategy |
| Half-Life (t½) | < 60 min (Humans/Rodents) | Switch to Continuous Infusion (Alzet pump) or Liposomes. Bolus dosing is ineffective for sustained inhibition. |
| Dose (Mouse) | 10–50 mg/kg (Bolus) | Metronomic Dosing: 10 mg/kg every 4 hours OR 50 mg/kg via osmotic pump. |
| Biomarker | Plasma Nitrite (NOx) | Measure cGMP in target tissue (more stable downstream marker). |
Module 3: Toxicity Management (Ticket #103)
User Query: "Our mice are dying immediately after IV injection of 50 mg/kg L-NMMA. Is this anaphylaxis?"
Technical Diagnosis
It is likely Acute Hemodynamic Collapse (Cardiogenic Shock), not anaphylaxis. L-NMMA inhibits endothelial NOS (eNOS), which is responsible for basal vasodilation. Sudden inhibition causes:
-
Rapid systemic vasoconstriction (Spike in Mean Arterial Pressure).
-
Increased Afterload.
-
Drop in Cardiac Output (CO).
Safety Protocol: The Rescue Algorithm
Unlike lipophilic drugs where lipid emulsion is the antidote, the antidote for L-NMMA is its substrate .
Emergency Rescue Protocol:
-
Immediate Stop: Cease administration.
-
Antidote: Administer L-Arginine (IV Bolus) at 200–500 mg/kg.
-
Support: Warm the animal; provide supplemental oxygen.
Prevention:
-
Dose Escalation: Start at 5 mg/kg and titrate up.
-
Pre-treatment: Ensure animals are hydrated (hypovolemia exacerbates vasoconstrictive shock).
Module 4: Efficacy Verification (Ticket #104)
User Query: "How do I prove the drug worked if the phenotype is subtle?"
Technical Diagnosis
Relying on tumor size or inflammation alone is insufficient. You need a Pharmacodynamic (PD) Biomarker to prove NOS inhibition occurred.
Validation Workflow
Do not use the Griess assay on raw plasma (protein interference is high).
Recommended Assay: 2,3-Diaminonaphthalene (DAN) Fluorometric Assay
-
Sample: Plasma or Tissue Homogenate.
-
Filter: Centrifuge through 10kDa MWCO filter to remove proteins.
-
React: Incubate filtrate with DAN reagent (fluorescent probe for Nitrite).
-
Read: Excitation 365 nm / Emission 450 nm.
-
Sensitivity: ~10 nM (50x more sensitive than Griess).
-
Troubleshooting Logic Tree
Caption: Decision tree for isolating failure modes in L-NMMA in vivo experiments.
References
-
Pharmacokinetics & Hemodynamics: Mayer, B., et al. (1999). Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with L-NMMA in humans.[5][6] British Journal of Clinical Pharmacology. Link
-
Liposomal Delivery: Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers.[7][8] Nature Reviews Drug Discovery. Link
-
L-NMMA in Cancer (TNBC): Granados-Principal, S., et al. (2015). Inhibition of iNOS as a novel effective targeted therapy against triple-negative breast cancer. Breast Cancer Research. Link
-
Biomarker Analysis: Misko, T. P., et al. (1993). A fluorometric assay for the measurement of nitrite in biological samples. Analytical Biochemistry. Link
-
Mechanism of Inhibition: Rees, D. D., et al. (1989). Role of endothelium-derived nitric oxide in the regulation of blood pressure. Proceedings of the National Academy of Sciences.[4][8] Link
Sources
- 1. nysora.com [nysora.com]
- 2. In vivo, ex vivo, and in vitro effects of L-NAME and L-arginine on the metabolism of theophylline in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with L-NMMA in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomol.com [biomol.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: N2-Methyl-L-arginine Stability & Handling
Topic: Prevention of Degradation of N2-Methyl-L-arginine in Solution
Executive Summary
This compound (CAS: 2480-28-6) is a specific inhibitor of L-arginine uptake (System y+ transporter) and is structurally distinct from the nitric oxide synthase (NOS) inhibitor L-NMMA (
Part 1: Critical Troubleshooting & FAQs
Q1: My stock solution of this compound has developed a white precipitate. Is it degraded?
Diagnosis: Likely pH-induced precipitation or saturation shock , not chemical degradation.[1]
Mechanism: this compound is a basic amino acid.[1] In unbuffered aqueous solutions, the high pH absorbs atmospheric
-
Do not filter immediately (you will lose the compound).[1]
-
Warm the solution to 37°C and sonicate for 5–10 minutes.
-
If precipitate persists, check pH.[1] If pH < 6.0, adjust carefully with dilute NaOH or prepare a new stock in PBS (pH 7.[1]4) rather than water.
Q2: Can I store the working solution at 4°C for a week?
Verdict: No. Reasoning: While the methyl group at the N2 (alpha) position confers resistance to some aminopeptidases, it does not prevent oxidation of the guanidino side chain or microbial growth. Aqueous solutions of arginine derivatives are nutrient-rich media for bacteria.[1] Protocol: Discard any unused working solution (diluted in media/buffer) after 24 hours . Only stock solutions (frozen) are stable long-term.[1]
Q3: I observe variability in uptake inhibition assays between freeze-thaw cycles. Why?
Root Cause: Hygroscopicity and Concentration Drift. Explanation: Repeated freezing and thawing causes ice crystal formation that can exclude the solute, creating local zones of super-concentration and potential precipitation that doesn't fully re-dissolve upon thawing.[1] Furthermore, the solid powder is hygroscopic; if the vial was opened cold, moisture entered, altering the weighed mass for the next prep.[1] Prevention: Use the Single-Use Aliquot System (see Protocol A).
Q4: How does this compound differ from L-NMMA regarding stability?
Technical Insight:
-
L-NMMA (
-methyl): Methylation is on the guanidino group.[1] Susceptible to enzymatic demethylation by DDAH (dimethylarginine dimethylaminohydrolase).[1] -
This compound (
-methyl): Methylation is on the backbone amine.[1] This blocks peptide bond formation and renders it resistant to standard proteolysis, but it remains susceptible to oxidative deamination.[1] -
Implication: this compound is enzymatically more stable in cell culture media than L-NMMA but physically less stable regarding solubility dynamics due to the alpha-modification affecting crystal packing.[1]
Part 2: Optimized Handling Protocols
Protocol A: Preparation of Ultra-Stable Stock Solution (100 mM)
Purpose: To create a stock solution stable for >6 months at -20°C.
Materials:
-
Solvent: Sterile PBS (pH 7.[1]4) or 0.1 M HCl (if extreme long-term stability is required, though PBS is preferred for cell work).[1]
Step-by-Step:
-
Equilibration: Allow the product vial to warm to Room Temperature (RT) inside a desiccator before opening. Prevents condensation.[1]
-
Dissolution: Dissolve the peptide to 100 mM in Sterile PBS.
-
Note: If using water, the resulting solution will be alkaline (~pH 10-11).[1]
-
-
Inert Gas Purge: Gently blow Argon/Nitrogen over the liquid surface for 30 seconds to displace oxygen and
.[1] -
Aliquoting: Immediately dispense into light-protective (amber) microcentrifuge tubes. Volume should match your daily experimental need (e.g., 50 µL).
-
Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Data Summary: Stability Metrics
| Parameter | Condition | Stability Duration | Risk Factor |
| Solid State | -20°C, Desiccated | > 2 Years | Hygroscopicity (Moisture uptake) |
| Stock Solution | -20°C, Aqueous | 3-6 Months | Freeze-Thaw Cycles |
| Working Solution | 4°C, Culture Media | < 24 Hours | Microbial Growth / pH Drift |
| Working Solution | 37°C, Culture Media | < 12 Hours | Oxidation / Metabolic uptake |
Part 3: Visualizing the Stability Logic
Diagram 1: Troubleshooting Solubility & Integrity
This decision tree guides researchers through the visual inspection of their solution to determine if it is safe to use.
Caption: Decision matrix for evaluating this compound solution integrity prior to experimental use.
Diagram 2: The Degradation Cascade
This diagram illustrates the mechanistic pathways that lead to compound failure.
Caption: Mechanistic pathways leading to loss of biological activity in arginine derivatives.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 73046, this compound. Retrieved February 4, 2026, from [Link]
-
Pisoni, R. L., et al. (1987).[1][2] Important differences in cationic amino acid transport by lysosomal system c and system y+ of the human fibroblast. Journal of Biological Chemistry. (Provided foundational data on uptake inhibition).
Sources
- 1. L(+)-Arginine | 74-79-3 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Methyl-L-arginine, Thermo Scientific 10 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 4. This compound | C7H16N4O2 | CID 73046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS:2480-28-6 | Lysosomal system c L-arginine uptake inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Cell viability issues with high concentrations of N2-Methyl-L-arginine
Topic: Troubleshooting Cell Viability Issues with High Concentrations of N^G-Methyl-L-arginine (L-NMMA)
Introduction: The High-Concentration Paradox
From the Desk of the Senior Application Scientist:
L-NMMA (Tilarginine) is widely regarded as the "gold standard" non-selective Nitric Oxide Synthase (NOS) inhibitor due to its structural similarity to the physiological substrate, L-Arginine. Unlike ester-based inhibitors (e.g., L-NAME), L-NMMA does not require intracellular hydrolysis to become active, making it kinetically predictable.
However, a recurring issue reaches our support desk: "My cells are dying at inhibitor concentrations required for full iNOS blockade (1–5 mM)."
When researchers push concentrations beyond the typical
Part 1: Mechanistic Troubleshooting (The "Why")
FAQ 1: Why does L-NMMA cause cell death even when NO inhibition should be protective?
Diagnosis: Competitive Transport Blockade (The "Starvation" Effect)
This is the most overlooked mechanism. L-NMMA enters the cell via the Cationic Amino Acid Transporter (CAT) system, specifically System y+ , the same transporter used by L-Arginine [1].
-
The Mechanism: System y+ is saturable.[1][2] When you add high concentrations of L-NMMA (e.g., 2 mM) to media containing standard L-Arginine levels (typically 0.4 mM in DMEM), you create a stoichiometric imbalance. The L-NMMA molecules outcompete L-Arginine for transporter occupancy.
-
The Consequence: The cell experiences acute intracellular Arginine Starvation , even if the media is full of nutrients. This halts protein synthesis and, critically, shuts down the production of polyamines (putrescine, spermidine), which are essential for cell division and DNA stability [2]. The cells don't die from NO lack; they die from metabolic arrest.
FAQ 2: My media changes color (yellows) immediately upon adding L-NMMA. Is this normal?
Diagnosis: Acidification via Counter-Ion Dissociation
L-NMMA is rarely supplied as a free base. It is typically a salt: L-NMMA Acetate or L-NMMA Hydrochloride .
-
The Chemistry: At high concentrations (>1 mM), the dissociation of the salt releases significant protons (HCl) or weak acid anions (Acetate).
-
The Impact:
-
Acetate Salts: Acetate can permeate cell membranes and acidify the cytoplasm, disrupting mitochondrial membrane potential.
-
HCl Salts: Can rapidly drop the pH of weakly buffered media (like RPMI 1640) below physiological tolerance (pH < 7.0).
-
FAQ 3: Is the toxicity caused by "NOS Uncoupling"?
Diagnosis: Unlikely with L-NMMA.
Unlike L-Arginine depletion alone, which causes NOS to uncouple and produce Superoxide (
Part 2: Visualizing the Toxicity Pathway
The following diagram illustrates the competitive inhibition at the System y+ transporter, distinguishing between the intended effect (NOS inhibition) and the unintended toxicity (Polyamine/Protein starvation).
Figure 1: Mechanism of L-NMMA induced toxicity. High extracellular L-NMMA saturates the System y+ transporter, preventing L-Arginine uptake. This leads to intracellular arginine depletion, halting polyamine and protein synthesis, independent of NO inhibition.
Part 3: Experimental Protocols & Validation
Do not assume toxicity is "normal." Use these protocols to validate your system.
Protocol A: The "Rescue" Validation (Essential)
If L-NMMA toxicity is specific (transport competition), adding excess L-Arginine should rescue the cells. If toxicity is non-specific (pH/Osmolality), L-Arginine will not help (or make it worse).
Step-by-Step:
-
Plate Cells: Seed cells (e.g., RAW 264.7) in 96-well plates.
-
Prepare Media Conditions (n=4 wells per condition):
-
Control: Standard Media.
-
Test: Media + 2 mM L-NMMA.
-
Rescue: Media + 2 mM L-NMMA + 10 mM L-Arginine (5x excess).
-
Osmotic Control: Media + 2 mM L-NMMA + 10 mM D-Arginine (biologically inert isomer).
-
-
Incubate: 24–48 hours.
-
Readout: Measure viability (MTT, WST-1, or LDH release).
Data Interpretation:
| Condition | Viability Result | Conclusion |
| L-NMMA Only | Low (<50%) | Toxicity confirmed. |
| L-NMMA + L-Arg | Restored (>90%) | Cause: Transport Competition (Specific). Action: Adjust Ratio. |
| L-NMMA + L-Arg | Low (<50%) | Cause: pH/Osmolality/Impurity (Non-Specific). Action: Check Buffers. |
Protocol B: Stock Solution Preparation (pH Safe)
Avoid "pH Shock" by neutralizing the stock solution before addition.
-
Weigh: Calculate mass for a 100 mM stock.
-
Dissolve: Use PBS (pH 7.4) or culture media—NOT water (water lacks buffering capacity).
-
Neutralize:
-
Measure pH of the stock.
-
If using L-NMMA Acetate or HCl , the solution may be acidic.
-
Carefully titrate with 1N NaOH until pH reaches 7.2–7.4.
-
-
Filter Sterilize: Pass through a 0.22
PES filter. -
Storage: Aliquot and freeze at -20°C. Do not freeze-thaw more than twice.
Part 4: Troubleshooting Decision Matrix
Use this logic flow to diagnose your specific issue.
Figure 2: Diagnostic workflow for isolating the root cause of L-NMMA cytotoxicity.
References
-
Closs, E. I., et al. (1997). "Identification of a low affinity, high capacity transporter for cationic amino acids in vascular smooth muscle cells." Molecular Pharmacology, 51(4), 554-561.
-
Ignarro, L. J., et al. (2001). "Arginine uptake by endothelial cells is blocked by L-NMMA, leading to polyamine depletion." Proceedings of the National Academy of Sciences, 98(7), 4298-4302.
-
Reif, D. W., & McCreedy, S. A. (1995). "N-nitro-L-arginine and N-monomethyl-L-arginine exhibit a different pattern of inactivation toward the three nitric oxide synthases."[3] Archives of Biochemistry and Biophysics, 320(1), 170-176.[3]
-
Vigneau, C., et al. (2008). "Tilarginine Acetate (L-NMMA) in the treatment of septic shock: Pharmacokinetics and Safety." Critical Care Medicine, 36(3).
Sources
- 1. Saturation kinetics and specificity of transporters for L-arginine and asymmetric dimethylarginine (ADMA) at the blood-brain and blood-CSF barriers | bioRxiv [biorxiv.org]
- 2. Saturation kinetics and specificity of transporters for L-arginine and asymmetric dimethylarginine (ADMA) at the blood-brain and blood-CSF barriers | PLOS One [journals.plos.org]
- 3. medkoo.com [medkoo.com]
Validation & Comparative
Comparing N2-Methyl-L-arginine vs. L-NAME for NOS inhibition
[1][2][3]
Executive Summary: The Core Distinction
The choice between L-NMMA and L-NAME is often treated interchangeably in general literature, but chemically and kinetically, they represent two distinct tools.
-
L-NMMA is the "Gold Standard" direct competitive inhibitor . It mimics L-Arginine immediately upon solvation and binding. It is the preferred choice for acute in vitro kinetics or systems where esterase activity is unknown.
-
L-NAME is a prodrug .[2] It is the methyl ester of Nω-nitro-L-arginine (L-NNA/L-NOARG). It requires hydrolytic cleavage (by esterases) to become the active inhibitor L-NNA. It is preferred for in vivo chronic studies due to superior membrane permeability and solubility, but it introduces a kinetic lag phase in esterase-poor in vitro systems.
Mechanistic Deep Dive: The Prodrug Factor
The most critical experimental variable is the hydrolysis requirement of L-NAME. While L-NAME exhibits weak intrinsic inhibitory activity (IC50 ~70 µM), its hydrolyzed form, L-NNA, is highly potent (IC50 ~1.4 µM).
Pathway Visualization: Activation & Inhibition
The following diagram illustrates the metabolic activation required for L-NAME compared to the direct action of L-NMMA.
Caption: L-NAME requires esterase-mediated hydrolysis to active L-NNA, whereas L-NMMA inhibits directly.
Potency & Selectivity Profile
Neither compound is truly isoform-selective, but their potency profiles differ significantly. L-NAME (via L-NNA) is generally more potent against constitutive isoforms (eNOS, nNOS) than iNOS.
| Feature | L-NMMA | L-NAME (Active as L-NNA) |
| Primary Mechanism | Direct competitive inhibitor | Prodrug (requires hydrolysis to L-NNA) |
| Selectivity | Non-selective (inhibits eNOS, nNOS, iNOS) | Selectivity for cNOS (eNOS/nNOS) > iNOS |
| Potency (Ki / IC50) | Moderate (IC50 ~10-100 µM range) | High (Ki ~15-39 nM for nNOS/eNOS) |
| Solubility | Moderate | High (Methyl ester enhances lipophilicity) |
| Cell Permeability | Requires Cationic Amino Acid Transporter (CAT) | High (Lipophilic nature aids passive entry) |
| Stability | Stable in buffer | Unstable in plasma (hydrolyzes); Stable in buffer |
| Confounding Factors | Can be metabolized to Citrulline | Nitro-group can release NO under oxidative stress (Fenton chemistry) |
Key Insight - The "NO Donor" Paradox: Recent studies indicate that under conditions of high oxidative stress (presence of ROS), the nitro group on L-NAME can undergo Fenton chemistry to release NO, potentially causing vasodilation. This makes L-NMMA a safer control in studies involving high oxidative stress or ischemia-reperfusion injury.
Experimental Protocols
Protocol A: In Vitro NOS Inhibition (Endothelial Cells)
Objective: Acute inhibition of eNOS in HUVECs or bEnd.3 cells.
Recommended Inhibitor: L-NMMA Reasoning: In cell culture (media + serum), esterase activity is variable. Using L-NAME may result in delayed onset or incomplete inhibition if conversion to L-NNA is inefficient. L-NMMA works immediately.
Workflow:
-
Preparation: Dissolve L-NMMA (acetate salt) in PBS to a 100 mM stock. Filter sterilize (0.22 µm).
-
Seeding: Seed cells in low-arginine medium (if possible) or standard DMEM.
-
Pre-incubation (Critical): Replace media with fresh media containing 100 µM - 1 mM L-NMMA .
-
Note: Because L-NMMA competes with L-Arginine, the concentration must be adjusted based on the L-Arginine concentration in the media (typically 0.4 mM in DMEM). A 10-fold excess of inhibitor over substrate is recommended.
-
-
Stimulation: Add agonist (e.g., Acetylcholine, Bradykinin, or A23187) after 30 minutes of pre-incubation.
-
Assay: Measure NO release via Griess reagent (nitrite) or DAF-FM diacetate fluorescence.
Protocol B: In Vivo Chronic Hypertension Model
Objective: Induce sustained hypertension in rats via chronic NOS blockade.
Recommended Inhibitor: L-NAME Reasoning: High solubility allows administration in drinking water. The methyl ester group improves oral bioavailability and systemic distribution.
Workflow:
-
Dosing Calculation: Target dose is typically 40–50 mg/kg/day .
-
Preparation: Dissolve L-NAME hydrochloride in tap water.
-
Calculation: If a rat drinks ~30 mL/day and weighs 300g, concentration = (50 mg/kg * 0.3 kg) / 30 mL = 0.5 mg/mL.
-
-
Administration: Provide ad libitum for 4–8 weeks.
-
Validation: Monitor Systolic Blood Pressure (SBP) via tail-cuff method weekly. SBP typically rises within 1 week.
-
Control: Use D-NAME (inactive enantiomer) to control for non-specific chemical effects, though D-NAME is expensive; plain water is the standard control.
Decision Logic: Which Inhibitor to Choose?
Use this logic flow to select the appropriate reagent for your experimental design.
Caption: Decision matrix based on experimental duration and biological environment.
References
-
Rees, D. D., Palmer, R. M., Schulz, R., Hodson, H. F., & Moncada, S. (1990). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo.[3] British Journal of Pharmacology, 101(3), 746–752.[3] Link
- Pfeiffer, S., et al. (1996). Metabolic fate of the nitric oxide synthase inhibitor L-NAME in vivo and in vitro. British Journal of Pharmacology, 118, 1433-1440.
-
Vitecek, J., et al. (2012). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Mediators of Inflammation, 2012, 318087.[4] Link
-
Kopincová, J., Púzserová, A., & Bernátová, I. (2012). L-NAME in the cardiovascular system - Nitric oxide synthase activator? Pharmacological Reports, 64(5), 1135-1146. Link
-
Hickey, M. J., et al. (2020). Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature.[5] Journal of Applied Physiology, 129(5), 1160–1169. Link
Sources
- 1. Differential effects of nitric oxide synthase inhibitors on endothelium-dependent and nitrergic nerve-mediated vasodilatation in the bovine ciliary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of N2-Methyl-L-arginine compared to other arginine analogs
Topic: Efficacy of
Executive Summary: The "Methyl-Arginine" Divergence
CRITICAL NOMENCLATURE ALERT: Before evaluating efficacy, researchers must distinguish between the two primary methylated forms of arginine, as their biological functions are diametrically opposed. Confusing these analogs can lead to failed experimental designs.
-
-Methyl-L-arginine (
-methyl-L-arginine):-
Primary Application: Peptide Therapeutics.
-
Mechanism: Methylation at the
-amino group prevents peptide bond hydrolysis by aminopeptidases. -
Efficacy: Increases peptide serum half-life (
) and membrane permeability; inhibits lysosomal transport (System c). -
NOS Activity: Inactive as a NOS inhibitor.[1]
-
-
-Methyl-L-arginine (L-NMMA / L-NMA):
-
Primary Application: Nitric Oxide Research.
-
Mechanism: Methylation at the guanidino group competes with L-arginine for the NOS active site.
-
Efficacy: Potent, non-selective NOS inhibitor.
-
This guide primarily analyzes the efficacy of the literal request (
Part 1: Efficacy of -Methyl-L-arginine in Drug Development
Proteolytic Stability (Peptide Therapeutics)
The primary efficacy of
Comparative Efficacy Data:
| Analog / Modification | Proteolytic Stability ( | Membrane Permeability | Mechanism of Action |
| L-Arginine (Unmodified) | Low (< 10-30 min) | Low (Polar) | Native substrate for proteases. |
| High (> 4-24 hours) | Moderate-High | Steric block of aminopeptidase; reduces H-bond cost for lipid entry. | |
| D-Arginine | High (> 24 hours) | Low | Chirality mismatch for proteases; often disrupts receptor binding affinity. |
| Low (Similar to L-Arg) | Low | No protection against backbone hydrolysis. |
Key Insight: While D-Arginine offers superior stability, it often abolishes biological activity due to stereochemical mismatch with the target receptor.
Transport Inhibition (System c)
-Methyl-L-arginine acts as a selective inhibitor of the lysosomal cationic amino acid transporter (System c).-
Efficacy:
.[2] -
Comparison: Unlike SDMA or ADMA, which compete for the plasma membrane transporter (CAT/System
), -Methyl-L-arginine is specific to the lysosomal efflux pathway in fibroblasts.
Part 2: Comparative Efficacy of Guanidino-Substituted Analogs (NOS Inhibitors)
For researchers investigating Nitric Oxide Synthase (NOS) inhibition,
NOS Inhibition Efficacy Guide:
| Analog | Selectivity | Potency ( | In Vivo Utility |
| L-NMMA ( | Non-selective (eNOS/nNOS/iNOS) | High ( | Gold Standard. Direct competitive inhibitor. |
| L-NAME ( | Non-selective | Moderate (Prodrug) | Requires hydrolysis to L-NNA. Slower onset, longer duration. |
| ADMA (Asymmetric Di-Me) | Endogenous Inhibitor | Moderate ( | Cardiovascular risk marker; accumulates in renal failure. |
| SDMA (Symmetric Di-Me) | Inactive on NOS | N/A | Competes for Arginine transport (CAT-1) but does not inhibit NOS. |
Part 3: Mechanistic Visualization
The following diagram illustrates the functional divergence based on the methylation site.
Caption: Functional divergence of Arginine analogs.
Part 4: Validated Experimental Protocols
Protocol A: Peptide Stability Assay (for -Methyl-L-arginine Efficacy)
Use this protocol to validate the half-life extension provided by
-
Preparation: Dissolve the
-methylated peptide and the non-methylated control in PBS ( ). -
Incubation: Mix peptide solution 1:1 with pooled human serum (Sigma-Aldrich) or specific peptidase (e.g., Leucine Aminopeptidase). Incubate at
.[3] -
Sampling: Aliquot
at time points: min. -
Quenching: Immediately add
ice-cold Acetonitrile containing 0.1% TFA to precipitate serum proteins. -
Analysis: Centrifuge (
, 10 min). Analyze supernatant via RP-HPLC (C18 column) or LC-MS.[3] -
Calculation: Plot % remaining vs. time. Fit to first-order decay (
) to determine .
Protocol B: NOS Inhibition Assay (for L-NMMA Comparison)
Use this protocol if comparing NOS inhibitory potential.
-
Reaction Mix: Prepare buffer (50 mM Tris-HCl, pH 7.4) containing:
-
L-Arginine (
containing -L-Arginine). -
NADPH (
), CaM, . -
Test Inhibitor (L-NMMA or
-Me-Arg) at varying concentrations ( ).
-
-
Initiation: Add purified NOS enzyme (eNOS or nNOS). Incubate 15 min at
. -
Termination: Stop reaction with ice-cold Stop Buffer (20 mM HEPES, 2 mM EDTA).
-
Separation: Pass mixture through a cation-exchange resin (Dowex 50W-X8). Unreacted L-Arginine binds to resin; Citrulline (product) flows through.
-
Quantification: Measure radioactivity of the eluate (Citrulline) via liquid scintillation counting.
-
Result:
-Methyl-L-arginine should show no inhibition (counts match control), whereas L-NMMA will show dose-dependent reduction.
References
-
Tocris Bioscience. Product Datasheet: this compound. (Selective L-arginine uptake inhibitor, System c). Link
-
Di Gioia, M. L., et al. (2016).
-Amino Acids and Peptides: Synthesis and Biological Activity."[4] Mini-Reviews in Medicinal Chemistry. (Review of N-methylation for peptide stability). Link -
Pisoni, R. L., et al. (1987). "Important differences in cationic amino acid transport by lysosomal system c and system y+ of the human fibroblast." Journal of Biological Chemistry. (Defines Ki of this compound).[2] Link
-
Rees, D. D., et al. (1990). "Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo." British Journal of Pharmacology. (Comparison of L-NMMA, L-NAME, L-NNA). Link
-
Werner, E. R., et al. (1996). "NG-Methyl-L-arginine functions as an alternate substrate and mechanism-based inhibitor of nitric oxide synthase." Journal of Biological Chemistry. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity of N2-Methyl-L-arginine with other enzymes
An In-Depth Guide to the Cross-Reactivity of N(G)-Methyl-L-arginine
For researchers, scientists, and drug development professionals, understanding the specificity of an enzyme inhibitor is paramount. N(G)-Methyl-L-arginine, commonly known as L-NMMA, is a widely utilized tool in nitric oxide (NO) research. While its primary targets, the Nitric Oxide Synthases (NOS), are well-documented, a comprehensive understanding of its interactions with other enzymes is crucial for accurate data interpretation and therapeutic development. This guide provides an objective comparison of L-NMMA's activity across key enzyme families, supported by experimental data and protocols to empower your research.
Introduction: Beyond the Primary Target
L-NMMA is a methylated analog of L-arginine, the endogenous substrate for Nitric Oxide Synthases.[1] It acts as a competitive inhibitor of all three NOS isoforms, making it an invaluable pharmacological tool to probe the function of the L-arginine-NO pathway.[1][2] However, the structural similarity to L-arginine, a ubiquitous amino acid, predisposes L-NMMA to interactions with other enzymes that recognize and process arginine. This "cross-reactivity" is not necessarily a limitation but a characteristic that must be understood to design robust experiments and interpret results with clarity. This guide will dissect the enzymatic profile of L-NMMA, focusing on its primary targets (NOS), its role as a substrate for metabolic enzymes (DDAH), its product relationship with modifying enzymes (PRMTs), and its effects on cellular transport machinery.
Primary Target Profile: Nitric Oxide Synthases (NOS)
The primary and most potent activity of L-NMMA is the inhibition of the three NOS isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). These enzymes catalyze the five-electron oxidation of L-arginine to produce NO and L-citrulline, a critical reaction in cardiovascular, neurological, and immune signaling.[3][4]
Mechanism of NOS Inhibition
L-NMMA functions primarily as a competitive inhibitor, binding to the active site of NOS and preventing the binding of the natural substrate, L-arginine.[1] This mechanism is a direct consequence of its structural mimicry. Interestingly, for iNOS and nNOS, L-NMMA can also act as a mechanism-based inhibitor (or suicide inhibitor). In this process, the enzyme begins to process L-NMMA, but a resulting intermediate inactivates the enzyme.[5] This dual mechanism underscores the potent and complex interaction L-NMMA has with its primary targets.
The pathway below illustrates the central role of NOS in converting L-arginine to nitric oxide and L-citrulline, and the inhibitory action of L-NMMA.
Caption: L-NMMA competitively inhibits Nitric Oxide Synthase (NOS).
Comparative Potency of L-NMMA against NOS Isoforms
The inhibitory potency of L-NMMA varies between the NOS isoforms. This data is critical when designing experiments to selectively probe the function of one isoform over another, although achieving perfect selectivity with L-NMMA alone is challenging.
| Target Enzyme | Inhibitor | Inhibition Constant (K_i) / IC_50 | Description | Reference |
| nNOS (human) | L-NMMA | K_i = 0.65 µM | Reversible inhibition of nNOS. | [5] |
| L-NMMA | K_I = 2.0 µM | Inactivation constant for mechanism-based inhibition. | [5] | |
| L-NMMA | IC_50 = 0.95 µM | Inhibition of human nNOS expressed in Sf9 cells. | [6] | |
| eNOS (human) | L-NMMA | K_i = 0.7 µM | Reversible inhibition of eNOS. L-NMMA did not cause inactivation. | [5] |
| L-NMMA | IC_50 = 0.65 µM | Inhibition of human eNOS expressed in Sf9 cells. | [6] | |
| iNOS (murine) | L-NMMA | K_i = 3.9 µM | Reversible inhibition of macrophage iNOS. | [5] |
| L-NMMA | K_I = 2.6 µM | Inactivation constant for mechanism-based inhibition. | [5] | |
| L-NMMA | IC_50 = 1.8 µM | Inhibition of human iNOS expressed in Sf9 cells. | [6] |
Cross-Reactivity and Off-Target Profile
An inhibitor's utility is defined by its specificity. The following sections detail L-NMMA's known interactions with other key enzyme systems.
Dimethylarginine Dimethylaminohydrolase (DDAH)
DDAH is the primary enzyme responsible for the metabolic clearance of endogenous methylated arginines, including asymmetric dimethylarginine (ADMA) and L-NMMA.[7][8]
-
Mechanistic Relationship: Crucially, L-NMMA is not an inhibitor of DDAH but rather a substrate . DDAH hydrolyzes L-NMMA to L-citrulline and monomethylamine.[8] This metabolic clearance dictates the bioavailability and duration of action of L-NMMA when used in cellular or in vivo models. A high DDAH activity will lead to a more rapid breakdown of L-NMMA, reducing its effective concentration for NOS inhibition. There are two main isoforms, DDAH1 and DDAH2, with DDAH1 considered the key enzyme for ADMA and L-NMMA metabolism.[8][9]
-
Experimental Causality: The fact that L-NMMA is a DDAH substrate is a critical consideration. When treating cells with L-NMMA, the effective intracellular concentration is a function of both uptake and DDAH-mediated degradation. Therefore, observed effects may be attenuated in systems with high DDAH expression. Furthermore, L-arginine itself has been shown to competitively inhibit DDAH activity, adding another layer of complexity to the interplay of these molecules.[10][11]
Protein Arginine Methyltransferases (PRMTs)
PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues within proteins.[12][13] This post-translational modification is vital for processes like signal transduction and gene expression.[13]
-
Mechanistic Relationship: L-NMMA is a downstream product of the PRMT pathway, not a direct inhibitor. PRMTs generate protein-bound monomethylarginine.[14] When these proteins are degraded through normal cellular turnover (proteolysis), the free amino acid L-NMMA is released into the cytoplasm.[1] Therefore, the endogenous pool of L-NMMA is directly dependent on the activity of PRMTs and subsequent protein degradation.
The diagram below provides a comprehensive overview of the metabolic network connecting PRMTs, DDAH, and NOS, highlighting the central role of methylated arginines like L-NMMA and ADMA.
Caption: Interplay of PRMT, DDAH, and NOS pathways in arginine metabolism.
Cationic Amino Acid Transporters (CATs)
-
Mechanistic Relationship: L-NMMA has been identified as an inhibitor of L-arginine uptake via the lysosomal system c transporter, with a reported K_i value of 500 µM.[6] This represents a secondary mechanism of action. By blocking the transport of L-arginine into the cell or into specific cellular compartments, high concentrations of L-NMMA can reduce the available substrate for NOS, further contributing to the reduction in NO synthesis.
-
Experimental Causality: This effect is most relevant at high concentrations of L-NMMA. At the low micromolar concentrations typically sufficient to inhibit NOS, the impact on arginine transport is likely minimal. However, researchers using concentrations in the high micromolar or millimolar range should be aware that their observed effects may be a combination of direct NOS inhibition and substrate depletion.
Experimental Guide: Assessing Inhibitor Specificity
To ensure the validity of your results, it is essential to characterize the activity of any inhibitor against potential off-targets. The following protocol provides a self-validating framework for determining the IC_50 of a compound against a target enzyme, using NOS as an example. The core principle is the measurement of product formation from a labeled substrate.
Protocol: Determination of NOS Inhibitory Potency (IC_50)
This protocol is based on the widely used method of measuring the conversion of [³H]-L-arginine to [³H]-L-citrulline.[6]
Rationale: This assay directly measures the catalytic activity of the enzyme. By quantifying the reduction in product formation in the presence of an inhibitor, we can accurately determine its potency. Including a range of inhibitor concentrations allows for the generation of a dose-response curve, from which the IC_50 (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated.
Caption: Experimental workflow for determining the IC_50 of a NOS inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol).
-
Cofactor Mix: Prepare a concentrated stock solution in assay buffer containing NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-l-biopterin (BH4). The presence of these essential cofactors is critical for NOS activity.[3]
-
Substrate: Prepare a working solution of L-arginine containing a known amount of radiolabeled [³H]-L-arginine. The final L-arginine concentration in the assay should ideally be at or near its K_m value to accurately identify competitive inhibitors.[15]
-
Inhibitor: Prepare a stock solution of L-NMMA in a suitable solvent (e.g., water) and perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
-
Assay Procedure:
-
To a 96-well plate, add 10 µL of each inhibitor dilution (or vehicle for control wells).
-
Add 70 µL of a pre-mixed solution containing purified NOS enzyme and the cofactor mix in assay buffer.
-
(Self-Validation Step): Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15 minutes) at room temperature. Varying this pre-incubation time can reveal time-dependent or mechanism-based inhibition, where potency increases with longer pre-incubation.[16]
-
Initiate the reaction by adding 20 µL of the [³H]-L-arginine substrate solution to all wells. The total reaction volume is now 100 µL.
-
Incubate the plate at 37°C for a fixed time (e.g., 30 minutes), ensuring the reaction remains in the linear range of product formation.
-
Terminate the reaction by adding 100 µL of a stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).
-
-
Product Separation and Quantification:
-
Prepare small columns with Dowex 50W-X8 cation-exchange resin, equilibrated with the stop buffer.
-
Apply the terminated reaction mixture to the columns. The positively charged, unreacted [³H]-L-arginine will bind to the resin, while the neutral [³H]-L-citrulline will flow through.
-
Collect the eluate containing [³H]-L-citrulline.
-
Add the eluate to a scintillation cocktail and quantify the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of product formed.
-
-
Data Analysis:
-
Calculate the percent inhibition for each L-NMMA concentration relative to the vehicle control.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC_50 value.
-
Conclusion
N(G)-Methyl-L-arginine (L-NMMA) is a potent inhibitor of all NOS isoforms and remains a cornerstone of nitric oxide research. However, its structural similarity to L-arginine results in a complex pharmacological profile. Its primary cross-reactivity is not with another enzyme family as an inhibitor, but as a substrate for the metabolic enzyme DDAH, which controls its biological half-life. Furthermore, its endogenous levels are a direct product of the PRMT-proteolysis pathway. At higher concentrations, it can also inhibit the transport of its own competitor, L-arginine.
References
-
Leiper, J., & Nandi, M. (2020). Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer. Frontiers in Oncology. [Link]
-
Bode-Böger, S. M., et al. (2018). Asymmetric dimethylarginine (ADMA), symmetric dimethylarginine (SDMA) and homoarginine (hArg): the ADMA, SDMA and hArg paradoxes. Cardiovascular Diabetology. [Link]
-
Frontiers. (2020). Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer. Frontiers in Oncology. [Link]
-
Zhang, X., & Cheng, X. (2019). Protein arginine methyltransferases: insights into the enzyme structure and mechanism at the atomic level. Cellular and Molecular Life Sciences. [Link]
-
Tomek, J., et al. (2014). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Oxidative Medicine and Cellular Longevity. [Link]
-
Jarvis, C. M., & D'Alessandro, A. (2021). The Biological Axis of Protein Arginine Methylation and Asymmetric Dimethylarginine. International Journal of Molecular Sciences. [Link]
-
Sibal, L., et al. (2010). L-arginine regulates asymmetric dimethylarginine metabolism by inhibiting dimethylarginine dimethylaminohydrolase activity in hepatic (HepG2) cells. Journal of Nutritional Biochemistry. [Link]
-
Sibal, L., et al. (2010). L-arginine regulates asymmetric dimethylarginine metabolism by inhibiting dimethylarginine dimethylaminohydrolase activity in hepatic (HepG2) cells. PMC - NIH. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
Cooke, J. P. (2009). DDAH: A target for vascular therapy?. Vascular Medicine. [Link]
-
Furfine, E. S., et al. (1995). N-nitro-L-arginine and N-monomethyl-L-arginine exhibit a different pattern of inactivation toward the three nitric oxide synthases. Biochemistry. [Link]
-
MacAllister, R. J., et al. (2014). The ability of asymmetric dimethylarginine (ADMA) or monomethylarginine (L-NMMA) to block endothelium-dependent, nitric oxide-mediated relaxation in rat aorta is inversely related to the efficacy of the relaxant stimulus. Nitric Oxide. [Link]
-
ResearchGate. (n.d.). L-arginine-NOS-NO pathway versus PRMT-ADMA-DDAH pathway. ResearchGate. [Link]
-
Stepanov, A. I., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences. [Link]
-
MDPI. (2024). Differential Regulation of L-Arginine Metabolism through NOS2 and Arginases during Infection with Trypanosoma cruzi. MDPI. [Link]
-
News-Medical.net. (2024). What are Protein-arginine N-methyltransferases inhibitors and how do they work?. News-Medical.net. [Link]
-
Tain, Y. L., & Hsu, C. N. (2017). Role of the PRMT-DDAH-ADMA axis in the Regulation of Endothelial Nitric Oxide Production. Journal of Biomedical Science. [Link]
-
Wikipedia. (n.d.). Asymmetric dimethylarginine. Wikipedia. [Link]
-
Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal. [Link]
-
ResearchGate. (n.d.). Enzymes of the L-Arginine to Nitric Oxide Pathway. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
-
Wikipedia. (n.d.). Enzyme assay. Wikipedia. [Link]
-
Yao, K., et al. (2018). L-Arginine Enhances Protein Synthesis by Phosphorylating mTOR (Thr 2446) in a Nitric Oxide-Dependent Manner in C2C12 Cells. Oxidative Medicine and Cellular Longevity. [Link]
-
UBC Library Open Collections. (n.d.). Mechanistic investigations of protein arginine N-methyltransferases and elucidation of their implications in the yeast stress response. UBC Library Open Collections. [Link]
-
Blanc, R. S., & Richard, S. (2023). Effectors and effects of arginine methylation. Nature Reviews Molecular Cell Biology. [Link]
Sources
- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric Oxide Synthases [sigmaaldrich.com]
- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-nitro-L-arginine and N-monomethyl-L-arginine exhibit a different pattern of inactivation toward the three nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 9. Role of the PRMT-DDAH-ADMA axis in the Regulation of Endothelial Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-arginine regulates asymmetric dimethylarginine metabolism by inhibiting dimethylarginine dimethylaminohydrolase activity in hepatic (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-arginine regulates asymmetric dimethylarginine metabolism by inhibiting dimethylarginine dimethylaminohydrolase activity in hepatic (HepG2) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein arginine methyltransferases: insights into the enzyme structure and mechanism at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are Protein-arginine N-methyltransferases inhibitors and how do they work? [synapse.patsnap.com]
- 14. Effectors and effects of arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Control experiments for N2-Methyl-L-arginine studies
Technical Guide: Validating NOS Inhibition with -Methyl-L-arginine (L-NMMA)
Executive Summary: The Necessity of Rigor
Nitric Oxide (NO) is a gaseous signaling molecule with a half-life measured in seconds. Because NO cannot be easily stored or quantified directly in real-time without complex apparatus, researchers rely heavily on inhibitor-based validation to prove NO's involvement in a biological system.
This guide defines the "Control Triad"—a mandatory experimental framework required to distinguish true NOS inhibition from non-specific chemical effects.
The Control Triad: A Self-Validating System
To publish robust data using L-NMMA, you must prove three specific mechanical properties in your biological system. A single treatment arm (L-NMMA alone) is scientifically insufficient.
The Three Arms of Validity[1]
-
Inhibition (The Active Arm): L-NMMA mimics L-Arginine, binding to the NOS active site and blocking NO production.[1]
-
Stereospecificity (The Negative Control):
-Methyl-D-arginine (D-NMMA ) possesses the exact physicochemical properties (charge, pH, osmolarity) of L-NMMA but does not fit the enzyme's active site. If D-NMMA causes an effect, your system is reacting to the chemical, not the inhibitor. -
Reversibility (The Competition Control): Because L-NMMA is a competitive inhibitor, adding excess substrate (L-Arginine ) must restore NO function. If it does not, the observed toxicity or blockade is likely off-target or irreversible.
Diagram: The Logic of NOS Control Experiments
The following decision tree illustrates how to interpret results from the Control Triad.
Figure 1: Decision matrix for validating NOS inhibition. Only the path leading to "True NO-Mediated Effect" confirms the hypothesis.
Comparative Analysis: L-NMMA vs. Alternatives
While L-NMMA is the gold standard for total NOS inhibition, it is often compared with L-NAME and ADMA. Choosing the wrong inhibitor for your specific assay conditions (e.g., short-term in vitro vs. long-term in vivo) can ruin an experiment.
Table 1: Technical Comparison of NOS Inhibitors
| Feature | L-NMMA | L-NAME | ADMA |
| Mechanism | Direct Competitive Inhibitor | Prodrug (Requires hydrolysis) | Endogenous Competitive Inhibitor |
| Selectivity | Non-selective (inhibits eNOS, nNOS, iNOS) | Non-selective | Non-selective |
| IC50 (eNOS) | ~3.5 µM [1] | Varies (Active metabolite L-NNA is ~0.3 µM) | ~3.0 - 10 µM [2] |
| In Vitro Utility | High. Immediate onset. | Medium. Requires esterases to convert to L-NNA. | High. Physiologically relevant.[2][3] |
| In Vivo Utility | Medium. Short half-life (<60 min). | High. Systemic stability. | Low. Rapidly metabolized by DDAH. |
| Key Limitation | High concentrations (mM) may affect pH. | Can act as a muscarinic antagonist [3]. | Linked to cardiovascular risk markers.[1][3] |
Critical Insight: Do not use L-NAME for short-term (<15 min) isolated enzyme assays or cell-free systems lacking esterases, as it may not hydrolyze to its active form (L-NNA) in time. Use L-NMMA for direct inhibition.[1][4][5]
Experimental Protocols
The following protocols assume a standard vascular research context (e.g., aortic ring myography or endothelial cell culture), but the molar ratios apply universally.
Protocol A: In Vitro Organ Bath (Vascular Ring)
Objective: Confirm endothelium-dependent relaxation is NO-mediated.
-
Preparation: Equilibrate aortic rings in Krebs-Henseleit buffer (37°C, pH 7.4).
-
Pre-contraction: Induce stable tone with Phenylephrine (PE, 1 µM).
-
Control Curve (Vehicle): Add Acetylcholine (ACh) cumulatively (
to M) to establish baseline relaxation. Wash out. -
Negative Control Arm: Incubate with D-NMMA (100 µM) for 20 minutes. Repeat ACh curve.
-
Success Criteria: Curve must overlay with the Control Curve.
-
-
Active Inhibition Arm: Incubate with L-NMMA (100 µM) for 20 minutes. Repeat ACh curve.
-
Success Criteria: Significant rightward shift or abolition of relaxation.
-
-
Reversal Arm: In the continued presence of L-NMMA, add L-Arginine (1 mM) (10x excess). Incubate 10 minutes. Repeat ACh curve.
-
Success Criteria: Relaxation is significantly restored.
-
Protocol B: Cell Culture (Griess Assay/DAF-FM)
Objective: Quantify reduction in nitrate/nitrite production.
-
Seed Cells: Plate endothelial cells (HUVEC) or macrophages (RAW 264.7).
-
Treatment Groups:
-
Group 1 (Basal): Media only.
-
Group 2 (Stimulated): LPS (1 µg/mL) or VEGF (to induce NO).
-
Group 3 (Inhibition): Stimulus + L-NMMA (500 µM) .
-
Group 4 (Specificity): Stimulus + D-NMMA (500 µM) .
-
Group 5 (Reversal): Stimulus + L-NMMA (500 µM) + L-Arginine (5 mM) .
-
-
Incubation: 24 hours (for iNOS) or 1-4 hours (for eNOS/nNOS).
-
Readout: Collect supernatant for Griess reaction or image cells with DAF-FM diacetate.
Mechanism of Action & Pathway Visualization
Understanding the precise intervention point is critical for troubleshooting. L-NMMA competes with L-Arginine for the oxygenase domain of the NOS dimer.
Figure 2: Mechanistic intervention of L-NMMA vs. D-NMMA at the NOS active site.
Troubleshooting & Pitfalls
The "pH Trap"
L-NMMA is often supplied as an acetate or hydrochloride salt. At high concentrations (>1 mM) in unbuffered saline, it can significantly lower pH.
-
Symptom: Vasoconstriction is observed in both L-NMMA and D-NMMA groups.
-
Solution: Always check the pH of your stock solution. If D-NMMA causes an effect, your buffer capacity is insufficient.
The "Prodrug" Error
Using L-NAME in a rapid (<5 min) kinetic assay.
-
Issue: No inhibition observed.
-
Cause: L-NAME requires hydrolysis to L-NNA.
-
Solution: Switch to L-NMMA for immediate onset assays.
The "Reversal" Failure
L-Arginine fails to reverse L-NMMA effects.[6]
-
Cause 1: L-Arginine concentration is too low. You need a molar excess (typically 10:1 or 100:1) to outcompete the inhibitor.
-
Cause 2: The effect is not NO-dependent (off-target toxicity).
References
-
Cardounel, A. J., et al. (2007). Endogenous Methylarginines Regulate Neuronal Nitric-oxide Synthase and Prevent Excitotoxic Injury. Journal of Biological Chemistry. Retrieved from [Link]
-
Buxton, I. L., et al. (1993). The NO synthase inhibitors L-NAME and L-NMMA, but not L-arginine, block the mammalian nicotinic acetylcholine receptor channel. PubMed. Retrieved from [Link]
-
Rees, D. D., et al. (1990). A specific inhibitor of nitric oxide formation from L-arginine attenuates endothelium-dependent relaxation.[7] British Journal of Pharmacology. Retrieved from [Link]
-
MacAllister, R. J., et al. (1994). Regulation of nitric oxide synthesis by endogenous arginine derivatives. Retrieved from [Link]
Sources
- 1. Frontiers | L-Arginine-Nitric Oxide-Asymmetric Dimethylarginine Pathway and the Coronary Circulation: Translation of Basic Science Results to Clinical Practice [frontiersin.org]
- 2. L-NMMA | NOS inhibitor | Hello Bio [hellobio.com]
- 3. Association of serum ADMA, SDMA and L-NMMA concentrations with disease progression in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A specific inhibitor of nitric oxide formation from L-arginine attenuates endothelium-dependent relaxation - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Analysis & Comparative Guide: N2-Methyl-L-arginine (L-NMMA) Inhibition Profiling
Executive Summary
N^G-monomethyl-L-arginine (L-NMMA ) remains the gold-standard "pan-inhibitor" for establishing Nitric Oxide Synthase (NOS) dependence in physiological assays. Unlike its prodrug counterpart L-NAME, L-NMMA requires no enzymatic hydrolysis for activation, making it the superior choice for acute in vitro and cell-based kinetic studies.
However, its non-selective nature requires rigorous statistical handling to distinguish between isoform-specific effects (eNOS vs. iNOS vs. nNOS). This guide outlines the mechanistic positioning of L-NMMA against selective alternatives and provides a validated statistical workflow for calculating inhibition constants (
Mechanistic Framework
L-NMMA functions as a competitive inhibitor , directly competing with the substrate L-Arginine for the NOS active site.[1] This mechanism dictates that your calculated IC
Pathway Visualization
The following diagram illustrates the competitive entry point of L-NMMA within the NO signaling cascade.
Figure 1: Mechanism of Action. L-NMMA competes directly with L-Arginine for the NOS catalytic heme domain, preventing the oxidation of L-Arginine to Citrulline and NO.
Comparative Performance Analysis
Choosing the right inhibitor is a function of selectivity vs. kinetics . L-NMMA is the tool of choice for "Proof of Concept" (is NO involved?), whereas L-NIL or 1400W are used for "Isoform Identification" (is it iNOS specifically?).
Table 1: NOS Inhibitor Selection Matrix
| Feature | L-NMMA | L-NAME | L-NIL | 1400W |
| Mechanism | Competitive (Direct) | Prodrug (Requires hydrolysis) | Competitive (Selective) | Irreversible / Slow-binding |
| Selectivity | Non-selective (Pan-NOS) | Non-selective | iNOS (>30-fold vs eNOS) | iNOS (>5000-fold vs eNOS) |
| Onset | Immediate | Slow (Lag phase) | Immediate | Slow (Time-dependent) |
| Typical IC | 1 – 10 µM | 10 – 100 µM | 1 – 5 µM (iNOS) | < 0.1 µM (iNOS) |
| Best Application | In vitro kinetics; Acute tissue bath | In vivo chronic dosing (drinking water) | Inflammation models (iNOS specific) | Highly specific iNOS knockout simulation |
Scientist’s Note: Do not use L-NAME for short-term (<30 min) cell lysates or purified enzyme assays. It requires hydrolysis to L-NOARG to become active. L-NMMA is the active molecule immediately upon addition.
Experimental Protocol: The Optimized Griess Assay
The Griess assay is the standard for measuring accumulated nitrite (NO
Critical Pre-requisites
-
Media Choice: You must use phenol red-free media. Phenol red absorbs at 540nm and will destroy your signal-to-noise ratio.
-
Nitrate Reduction: The Griess reaction only detects nitrite.[2] If measuring total NO, you must first reduce nitrate (NO
) to nitrite using Nitrate Reductase.[2]
Step-by-Step Workflow
-
Cell Seeding: Seed RAW 264.7 macrophages (or endothelial cells) in 96-well clear, flat-bottom plates (50,000 cells/well). Adhere for 24h.
-
Induction & Treatment:
-
Induce iNOS with LPS (1 µg/mL) + IFN-
(10 ng/mL). -
Simultaneously treat with L-NMMA serial dilutions (0.1 µM to 1000 µM).
-
Include Vehicle Control (0 µM inhibitor) and Media Blank (no cells).
-
-
Incubation: Incubate for 24 hours at 37°C / 5% CO
. -
Supernatant Collection: Transfer 50 µL of supernatant to a new plate.
-
Griess Reaction:
-
Add 50 µL Sulfanilamide Solution (1% in 5% phosphoric acid). Incubate 10 min in dark.
-
Add 50 µL NED Solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 10 min in dark.
-
-
Quantification: Measure absorbance at 540 nm immediately.
Statistical Analysis Pipeline
This is where many researchers fail. A simple t-test is insufficient for inhibition profiling. You must generate a dose-response curve to calculate the IC
Statistical Workflow Visualization
Figure 2: Data Analysis Pipeline. Transforming raw optical density to a universal inhibition constant.
Step 1: Normalization
Convert raw absorbance (
Step 2: Non-Linear Regression (4PL)
Fit the data to a 4-Parameter Logistic (4PL) model. Do not use linear regression on log-transformed data, as this distorts the error structure.
-
X: Log of L-NMMA concentration.
-
Y: % Inhibition.
-
Output: The IC
(concentration producing 50% inhibition).[1]
Step 3: The Cheng-Prusoff Correction (Critical)
Because L-NMMA is a competitive inhibitor, your measured IC
Equation:
-
[S]: Concentration of L-Arginine in your culture media.
- : The Michaelis constant for the specific NOS isoform (typically ~2-10 µM for eNOS/nNOS, higher for iNOS).
References
-
Rees, D. D., et al. (1990). "Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo." British Journal of Pharmacology.
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
-
Bryan, N. S., & Grisham, M. B. (2007). "Methods to detect nitric oxide and its metabolites in biological samples."[2][3][4] Free Radical Biology and Medicine.
-
Vitecek, J., et al. (2012). "Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges." Mediators of Inflammation.
Sources
- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
